3-Methyl-1-(2-phenylethyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Methyl-1-(2-phenylethyl)piperidin-4-one
CAS Number: 82003-82-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of potent synthetic analgesics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its pivotal role in the development of pharmacologically active compounds.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 82003-82-5 | [1] |
| Molecular Formula | C₁₄H₁₉NO | [1] |
| Molecular Weight | 217.31 g/mol | [1] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |
| Melting Point | 111-112 °C | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 148.2 ± 11.9 °C | [1] |
| LogP | 2.09 | [1] |
| Index of Refraction | 1.527 | [1] |
Experimental Protocols
The following section outlines a detailed methodology for the synthesis of this compound, based on established chemical literature.
Synthesis of this compound
This synthesis is a multi-step process that begins with the formation of a quaternary ammonium salt, followed by a reduction and isomerization to yield the final product.[2]
Step 1: Quaternary Ammonium Salt Formation
-
Under a nitrogen atmosphere, combine 3-picoline-4-alcohol (1 equivalent) and 2-phenylethyl halide (e.g., 2-bromoethylbenzene or 2-iodoethylbenzene) (1 to 2.5 equivalents) in a suitable solvent such as methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-dichloroethane. The reaction can also be carried out neat.
-
Heat the reaction mixture to a temperature between 20°C and 90°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting quaternary ammonium salt can be isolated.
Step 2: Reduction and Isomerization
-
In a three-necked flask under a nitrogen atmosphere, dissolve the quaternary ammonium salt from Step 1 in anhydrous methanol.
-
Cool the solution to 0°C with stirring.
-
Gradually add sodium borohydride (NaBH₄) (1 to 5 equivalents) in portions. The addition will generate gas, so it is crucial to allow the effervescence to subside between additions.
-
After the complete addition of sodium borohydride, remove the cooling bath and allow the reaction to warm to 10-20°C.
-
Continue stirring for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up to isolate the crude product.
-
Purification of the crude product can be achieved by recrystallization after salt formation with agents like 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid in ethanol, followed by liberation of the free base with a 1M solution of sodium hydroxide or potassium hydroxide.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Synthetic Pathway
Caption: Synthetic route to this compound.
Role as a Key Intermediate
Caption: Workflow from synthesis to application.
Signaling Pathway of Downstream Analgesics
The primary pharmacological targets of the potent analgesics synthesized from this compound are the μ-opioid receptors.
References
An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a derivative of 4-piperidone, characterized by a methyl group at the 3-position and a phenylethyl group attached to the nitrogen atom. Its chemical structure plays a significant role in its reactivity and potential pharmacological applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 82003-82-5 | [1] |
| Molecular Formula | C₁₄H₁₉NO | [1] |
| Molecular Weight | 217.307 g/mol | [1] |
| Melting Point | 111-112 °C | [1] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 148.2 ± 11.9 °C | [1] |
| LogP | 2.09 | [1] |
| Refractive Index | 1.527 | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through a multi-step process, as outlined in the literature. A representative synthetic pathway is detailed below.
Synthesis from 3-Substituted Pyridine-4-alcohol
A method for the preparation of this compound has been described starting from 3-substituted pyridine-4-alcohol.[2] The general workflow involves the formation of a quaternary ammonium salt, followed by selective reduction and isomerization.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: Quaternary Ammonium Salt Formation
-
In a reaction vessel, 3-methylpyridine-4-ol is reacted with a phenethyl-2-halide (e.g., phenethyl bromide).
-
The reaction can be carried out with or without a solvent. Suitable solvents include methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-dichloroethane.[2]
-
The molar ratio of the pyridine derivative to the phenethyl halide is typically 1:(1-2.5).[2]
-
The reaction is conducted at a temperature ranging from 20 °C to 90 °C.[2]
Step 2: Selective Reduction
-
The resulting quaternary ammonium salt is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol.[2]
-
The solution is cooled to a temperature between -10 °C and 20 °C.[2]
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The molar ratio of the quaternary salt to NaBH₄ is 1:(1-5.0).[2]
-
The reaction is monitored for completion, typically over 3-5 hours.[2]
Step 3: Isomerization and Purification
-
Following the reduction, the intermediate undergoes isomerization to yield this compound.
-
The crude product can be purified by salt formation with 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid, followed by recrystallization from ethanol.[2]
-
The purified salt is then dissociated under basic conditions (e.g., 1M sodium hydroxide or potassium hydroxide) to yield the final product.[2]
Spectral Data
While a comprehensive, publicly available spectral analysis for this compound is limited, data for the closely related N-phenethyl-4-piperidinone (NPP) can provide valuable insights.
Note: The following data is for N-phenethyl-4-piperidinone and should be used as a reference. The presence of the 3-methyl group in the target compound will introduce additional signals and splitting patterns in the NMR spectra.
-
¹H NMR (of N-phenethyl-4-piperidinone): Spectral data for NPP is available, and a detailed interpretation would show signals corresponding to the aromatic protons of the phenylethyl group, as well as the methylene and methine protons of the piperidine ring.
-
¹³C NMR (of N-phenethyl-4-piperidinone): The ¹³C NMR spectrum of NPP would exhibit characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine and phenylethyl moieties.
Biological Significance and Applications
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent synthetic opioids.
Role as a Fentanyl Precursor
This compound serves as a crucial building block in the synthesis of fentanyl and its analogues. The presence of the methyl group at the 3-position can influence the pharmacological profile of the final opioid product. The general pathway from a piperidin-4-one derivative to fentanyl is illustrated below.
Signaling Pathway Context:
Caption: Synthetic pathway from a piperidin-4-one derivative to a fentanyl analog.
The synthesis involves a reductive amination of the piperidone with aniline to form an N-phenyl-piperidin-4-amine analog, which is then acylated to yield the final fentanyl analog.[3] The resulting compounds are potent agonists of the μ-opioid receptor, which is the primary mechanism of action for their analgesic effects. The diastereoisomers of related N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have been synthesized and their pharmacology studied, indicating the importance of stereochemistry in their biological activity.[4][5]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a key precursor in the synthesis of potent analgesics. This guide has provided a summary of its chemical properties, a detailed synthetic protocol, and an overview of its biological relevance. Further research into the specific spectral characteristics and pharmacological activities of this compound and its derivatives is crucial for the development of novel therapeutics and for understanding the structure-activity relationships of synthetic opioids.
References
- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 2. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a heterocyclic organic compound belonging to the piperidin-4-one class. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals and biologically active molecules. Notably, this compound serves as a key intermediate in the synthesis of potent synthetic opioids, particularly analogs of fentanyl such as 3-methylfentanyl. Its molecular structure, featuring a methylated piperidinone ring N-substituted with a phenylethyl group, is a critical determinant of its reactivity and utility in multi-step organic syntheses. This guide provides a comprehensive overview of its molecular structure, synthesis, and its pivotal role in the production of synthetic analgesics.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a central piperidine ring with a methyl group at the 3-position and a ketone functional group at the 4-position. The nitrogen atom of the piperidine ring is substituted with a 2-phenylethyl group.
Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉NO | [1] |
| Molecular Weight | 217.31 g/mol | [1][2] |
| CAS Number | 82003-82-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methyl-1-phenethylpiperidin-4-one, 1-(2-Phenylethyl)-3-methyl-4-piperidone | [1] |
| Melting Point | 111-112 °C | [1] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 148.2 ± 11.9 °C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves a multi-step process starting from 3-substituted pyridine-4-alcohol.
Experimental Protocol: Synthesis from 3-Methylpyridine-4-alcohol (Based on Patent CN105111136A)[3]
Step 1: Quaternary Amine Salt Formation
-
Under a nitrogen atmosphere, combine 3-methylpyridine-4-alcohol and a phenethyl-2-halide (e.g., phenethyl bromide) in a suitable solvent such as acetonitrile, methylene chloride, or acetone. The molar ratio of the 3-methylpyridine-4-alcohol to the phenethyl-2-halide should be approximately 1:1 to 1:2.5.
-
Heat the reaction mixture to a temperature between 20 °C and 90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting quaternary amine salt can be isolated.
Step 2: Reduction and Isomerization
-
In a three-necked flask under a nitrogen atmosphere, suspend the quaternary amine salt obtained in the previous step in anhydrous methanol.
-
Cool the mixture to 0 °C with stirring.
-
Gradually add sodium borohydride (NaBH₄) in portions. The molar ratio of the quaternary amine salt to NaBH₄ should be between 1:1 and 1:5. Effervescence will be observed.
-
After the complete addition of NaBH₄, remove the cooling bath and allow the reaction to warm to 10-20 °C.
-
Continue stirring for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification of the product can be achieved through recrystallization or column chromatography to yield this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.20-7.35 | m | 5H, Aromatic protons (C₆H₅) |
| ~2.70-2.90 | m | 4H, -CH₂-CH₂-Ph |
| ~2.50-2.70 | m | 4H, Piperidine ring protons adjacent to N |
| ~2.20-2.40 | m | 3H, Piperidine ring protons adjacent to C=O |
| ~1.00-1.10 | d | 3H, -CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209-211 | C=O (Ketone) |
| ~139-141 | Quaternary aromatic carbon (C-1 of phenyl) |
| ~128-129 | Aromatic CH carbons |
| ~126-127 | Aromatic CH carbon (para) |
| ~60-61 | -CH₂-N |
| ~52-54 | Piperidine ring carbons adjacent to N |
| ~40-42 | Piperidine ring carbons adjacent to C=O |
| ~33-35 | -CH₂-Ph |
| ~10-15 | -CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3020-3080 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1715-1725 | C=O stretch (ketone) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic) |
| ~1100-1200 | C-N stretch |
Predicted Mass Spectrometry Fragmentation
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 217. Key fragmentation patterns would likely involve the loss of the phenylethyl group or cleavage of the piperidine ring. A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl moiety.
Role in Fentanyl Analog Synthesis
This compound is a crucial precursor in the synthesis of 3-methylfentanyl, a potent analog of fentanyl.[3] The synthesis typically proceeds through the formation of an N-phenyl-piperidin-4-amine intermediate.
Synthetic Pathway to 3-Methylfentanyl
-
Reductive Amination: this compound is reacted with aniline in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form N-(3-methyl-1-(2-phenylethyl)piperidin-4-yl)aniline.
-
Acylation: The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride to yield 3-methylfentanyl.
Caption: General synthetic route to 3-methylfentanyl from its precursor.
Biological Activity and Toxicology
There is limited publicly available information on the specific biological activity and toxicology of this compound itself. Its primary significance in the scientific literature is as a chemical intermediate. As a precursor to highly potent opioids, it is handled with significant caution in controlled laboratory settings. The pharmacology and toxicology of its downstream products, such as 3-methylfentanyl, are well-documented, with these compounds acting as potent agonists at the μ-opioid receptor, leading to profound analgesia but also severe respiratory depression and high potential for abuse and overdose.
Conclusion
This compound is a compound of significant interest due to its central role as a precursor in the synthesis of potent fentanyl analogs. Understanding its chemical properties, synthesis, and reactivity is crucial for researchers in medicinal chemistry, drug development, and forensic science. While detailed experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from the extensive body of research on related piperidin-4-one derivatives. Future research may further elucidate the specific biological properties of this compound, beyond its role as a synthetic intermediate.
References
- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Technical Guide
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidinone that serves as a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to potent analgesics. Its discovery and initial synthesis can be traced back to the early 1970s in the context of research into fentanyl analogs. A seminal 1974 paper by Van Bever et al. on the synthesis and pharmacology of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide implicitly describes the preparation of this piperidinone as a crucial building block.[1][2][3] Since then, various synthetic methodologies have been developed to improve efficiency, yield, and scalability. This document provides an in-depth technical guide on a modern synthetic approach to this compound, primarily based on methodologies outlined in recent patent literature.
Synthetic Pathway Overview
A contemporary and efficient method for the synthesis of this compound involves a two-step process starting from 3-methylpyridin-4-ol. This pathway is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions. The overall transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following experimental protocols are based on the synthetic methodology described in patent CN105111136A.
Step 1: Synthesis of the Quaternary Ammonium Salt
This initial step involves the N-alkylation of 3-methylpyridin-4-ol with a phenethyl halide to form the corresponding quaternary ammonium salt.
Experimental Workflow:
Caption: Workflow for the synthesis of the quaternary ammonium salt intermediate.
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyridin-4-ol and a phenethyl halide (e.g., phenethyl bromide).
-
Add a suitable solvent such as acetonitrile or acetone.
-
Heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the resulting quaternary ammonium salt under vacuum to a constant weight.
Step 2: Synthesis of this compound
The second step involves the reduction of the quaternary ammonium salt with sodium borohydride, which leads to the formation of the target piperidin-4-one derivative through a reduction and rearrangement cascade.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
Suspend the quaternary ammonium salt obtained from Step 1 in an alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath with stirring.
-
Add sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain the pure this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound as derived from the patent literature.
Table 1: Reactant Molar Ratios
| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) |
| 1 | 3-Methylpyridin-4-ol | Phenethyl halide | 1 : 1 - 1 : 2.5 |
| 2 | Quaternary ammonium salt | Sodium borohydride | 1 : 1 - 1 : 5.0 |
Table 2: Reaction Conditions
| Step | Solvent | Temperature (°C) | Duration (hours) |
| 1 | Acetonitrile, Acetone, Dichloromethane, etc. | 20 - 90 | Not specified |
| 2 | Methanol, Ethanol, Isopropanol | -10 to 20 | 3 - 5 |
Conclusion
The synthesis of this compound is a critical process for the development of certain classes of analgesic compounds. The modern synthetic route presented, commencing from 3-methylpyridin-4-ol, offers a reliable and scalable method for obtaining this key intermediate. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the fields of medicinal chemistry and drug development. Further optimization of reaction conditions may lead to improved yields and purity, facilitating the efficient production of this valuable chemical building block.
References
- 1. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. This document compiles available data on its molecular characteristics and outlines a reported synthetic route. Due to the limited publicly available information regarding its specific biological activity, this guide focuses on its chemical properties and synthesis. A detailed experimental workflow for its preparation, based on patent literature, is provided, alongside a summary of its physical data in a structured format.
Core Physical and Chemical Properties
This compound is a substituted piperidinone derivative. Its core structure consists of a piperidine ring with a methyl group at the 3-position, a ketone at the 4-position, and a phenylethyl group attached to the nitrogen atom.
Data Presentation
The quantitative physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical supplier databases and online resources.
| Property | Value | Source(s) |
| CAS Number | 82003-82-5 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO | [1][2] |
| Molecular Weight | 217.31 g/mol | [2] |
| Melting Point | 111-112 °C | [1] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 148.2 ± 11.9 °C | [1] |
| pKa (Predicted) | 8.06 ± 0.40 | Not available in search results |
| LogP (Predicted) | 2.09 | [1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound (Based on CN105111136A)
Disclaimer: This protocol is an interpretation of the methodology described in patent CN105111136A and has not been independently verified. Researchers should exercise caution and adapt the procedure as necessary with appropriate safety measures.
Step 1: Quaternary Amine Salt Formation
-
Under a nitrogen atmosphere, combine 3-picolin-4-ol and 2-phenylethyl halide (e.g., 2-bromoethyl)benzene) in a suitable solvent such as dichloromethane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, the resulting quaternary amine salt can be isolated.
Step 2: Reduction and Isomerization
-
Suspend the quaternary amine salt in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
Gradually add a reducing agent, such as sodium borohydride (NaBH₄), to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to a temperature between 10-20°C and stir for several hours.
-
Monitor the reaction for completion via TLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification of the final compound, this compound, can be achieved through techniques such as recrystallization or column chromatography.[3]
Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., the ketone C=O stretch).
-
Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound itself. Its primary significance in the scientific and pharmaceutical landscape is as a precursor in the synthesis of fentanyl and its analogues.[4] Fentanyl is a potent µ-opioid receptor agonist. The synthesis of fentanyl from precursors like N-phenethyl-4-piperidinone (a related compound) is well-documented.[5][6] However, the intrinsic pharmacological profile of this compound remains uncharacterized in the available literature.
Visualizations
Given the absence of data on the biological pathways of this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound of interest primarily due to its role as a synthetic intermediate. This guide has consolidated the available data on its physical properties and provided an overview of a potential synthetic route. Further research is required to elucidate its biological activity and pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry and drug development.
References
- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 2. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]
- 3. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
A Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably potent analgesics such as fentanyl and its analogues. This document details its chemical properties, synthesis protocols, and its role as a precursor in the development of opioid receptor modulators.
Chemical and Physical Properties
This compound is a derivative of 4-piperidinone. Its core structure consists of a piperidine ring substituted with a methyl group at the 3-position, a phenylethyl group at the 1-position (the nitrogen atom), and a ketone at the 4-position. The IUPAC name for this compound is This compound .
Quantitative data and physical properties of the compound are summarized in the table below.
| Property | Value |
| CAS Number | 82003-82-5 |
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.307 g/mol |
| Boiling Point | 338.1±22.0 °C at 760 mmHg |
| Melting Point | 111-112 °C |
| Density | 1.0±0.1 g/cm³ |
| Flash Point | 148.2±11.9 °C |
| LogP | 2.09 |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.527 |
Data sourced from Chemsrc.com
Synthesis and Experimental Protocols
The synthesis of this compound is of significant interest due to its role as a key intermediate. One documented method starts from 3-substituted pyridine-4-alcohol.[1]
General Synthesis Workflow
A common synthetic route involves the formation of a quaternary ammonium salt followed by reduction and isomerization.[1] The following is a generalized protocol based on published methods:
-
Quaternary Ammonium Salt Formation: 3-substituted pyridine-4-alcohol is reacted with a phenethyl-2-halide (e.g., phenethyl bromide). This reaction can be carried out in a solvent such as methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-ethylene dichloride, or under solvent-free conditions.[1] The molar ratio of the pyridine derivative to the phenethyl halide is typically 1:(1-2.5).[1]
-
Selective Reduction: The resulting quaternary ammonium salt is then selectively reduced to an allyl alcohol. A common reducing agent for this step is sodium borohydride (NaBH₄) in a solvent like methanol or ethanol.[1] The reaction is typically performed at a low temperature, between -10 °C and 20 °C.[1]
-
Isomerization: The allyl alcohol intermediate undergoes isomerization to yield the final product, this compound.[1]
-
Purification: The crude product can be purified by recrystallization after salification with an acid such as 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid in ethanol. The purified salt is then dissociated under basic conditions (e.g., 1M sodium hydroxide or potassium hydroxide) to yield the pure ketone.[1]
Below is a diagram illustrating this synthetic pathway.
Biological Significance and Signaling Pathways
While this compound itself is not typically the final active pharmaceutical ingredient, it is a crucial precursor for the synthesis of potent opioid analgesics, particularly fentanyl and its derivatives.[2] The biological activity of these end-products is primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
The general signaling pathway for µ-opioid receptor agonists like fentanyl is as follows:
-
Agonist Binding: The opioid agonist binds to the µ-opioid receptor on the neuronal cell membrane.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Modulation: The G-protein activation also leads to the closing of voltage-gated calcium channels (reducing neurotransmitter release) and the opening of G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).
-
Analgesic Effect: The net result of these cellular events is a reduction in neuronal signaling, leading to the powerful analgesic effects characteristic of these compounds.
The following diagram provides a simplified representation of this signaling pathway.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a versatile intermediate for the synthesis of potent opioid analgesics. A thorough understanding of its chemical properties and synthetic routes is essential for researchers working on the development of new therapeutics targeting the opioid system. The information presented in this guide provides a foundational understanding for professionals in the field.
References
3-Methyl-1-(2-phenylethyl)piperidin-4-one role in fentanyl synthesis
An in-depth analysis of the role of 3-Methyl-1-(2-phenylethyl)piperidin-4-one in the synthesis of fentanyl and its analogs is a complex subject with significant legal and public health implications. Due to the classification of fentanyl and its related compounds as controlled substances in many jurisdictions, detailed synthesis information is often subject to strict regulation and is not widely available in public-facing scientific literature.
The chemical structure of this compound suggests its potential as a precursor or intermediate in the synthesis of certain fentanyl analogs. The core piperidine ring is a key structural feature of fentanyl, and the N-phenylethyl group is also a characteristic component. The methyl group at the 3-position and the ketone at the 4-position would allow for further chemical modifications to arrive at the final structure of various fentanyl-related compounds.
The synthesis of fentanyl itself, as originally described by Paul Janssen, involves the reaction of N-phenethyl-4-anilinopiperidine (ANPP) with propionyl chloride. The synthesis of ANPP can be achieved through various routes, and it is conceivable that a molecule like this compound could be a starting material or an intermediate in one of these synthetic pathways. Specifically, the ketone at the 4-position could be converted to an aniline group through a process like reductive amination.
It is important to note that clandestine laboratories often employ novel and varied synthetic routes to produce illicit substances, and the specific role of any given chemical can change depending on the desired end product and the available starting materials. Law enforcement and forensic chemistry publications may contain more detailed information on the specific precursors and synthesis routes encountered in illicit drug production. However, access to this type of information is typically restricted.
An In-depth Technical Guide on the Basic Characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidin-4-one derivative. Structurally, it is an analog of N-phenethyl-4-piperidinone (NPP), a well-documented and regulated precursor in the synthesis of fentanyl and its analogs. The addition of a methyl group at the 3-position of the piperidine ring makes this compound a key intermediate for the synthesis of specific fentanyl derivatives, such as 3-methylfentanyl.[1][2] Its characterization is of significant interest to researchers in medicinal chemistry, drug development, and forensic science for the purposes of synthesis, analog development, and the identification of controlled substances and their precursors. This document provides a comprehensive overview of its fundamental chemical properties, synthetic pathways, and analytical characterization.
Section 1: Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, purification, and characterization.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 82003-82-5 | [3][4] |
| Molecular Formula | C₁₄H₁₉NO | [3] |
| Molecular Weight | 217.31 g/mol | [4][5] |
| Melting Point | 111-112 °C | [3] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 148.2 ± 11.9 °C | [3] |
| pKa (Predicted) | 8.06 ± 0.40 | [4] |
| LogP | 2.09 | [3] |
| Topological Polar Surface Area | 20.31 Ų | [3] |
| Storage Condition | 2-8 °C | [3] |
Structural Identifiers
| Type | Identifier | Reference |
| Canonical SMILES | CC1CN(CCC1=O)CCC2=CC=CC=C2 | [4] |
| InChI | InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | [4] |
| InChIKey | FYNKVRCSKRJSSF-UHFFFAOYSA-N | [4] |
Section 2: Synthesis and Preparation
The synthesis of this compound can be achieved through various organic chemistry routes. One documented method involves the reaction of a 3-substituted pyridine-4-alcohol with a phenethyl halide to form a quaternary ammonium salt, which is subsequently reduced and isomerized to yield the target piperidone.[6]
A plausible synthetic pathway starts from 3-methylpyridin-4-ol, which is first N-alkylated with phenethyl bromide. The resulting pyridinium salt is then reduced, for instance with sodium borohydride, to form a tetrahydropyridine intermediate, which undergoes isomerization to the final, more stable piperidin-4-one product.[6]
Section 3: Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like N-phenethyl-4-piperidinone.[7]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the ~7.2-7.4 ppm range (from the phenylethyl group).- Aliphatic Protons: Complex multiplets from 2.5-3.5 ppm corresponding to the piperidine ring and ethyl bridge protons.- Methyl Protons: A doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, expected around ~208-210 ppm.- Aromatic Carbons: Signals between ~126-140 ppm.- Aliphatic Carbons: Multiple signals in the ~30-60 ppm range corresponding to the piperidine, ethyl, and methyl carbons. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 217, corresponding to the exact mass.- Key Fragments: Common fragmentation would involve cleavage at the benzylic position (m/z 105 or 91) and fragments corresponding to the piperidone ring structure. |
| Infrared (IR) Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of a six-membered ring ketone.- C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.- Aromatic C=C Bends: Overtone bands in the 1600-2000 cm⁻¹ region and sharp bands around 1450-1600 cm⁻¹. |
Section 4: Experimental Protocols
The following are representative protocols for the synthesis and characterization of this compound, adapted from standard laboratory procedures for similar compounds.[6][8]
Protocol 1: Synthesis from 3-Methylpyridine Precursor
-
N-Alkylation: In a round-bottom flask, dissolve 3-methylpyridin-4-ol (1.0 eq) in a suitable solvent such as acetonitrile. Add phenethyl bromide (1.1 eq). Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude pyridinium salt.
-
Reduction and Isomerization: Suspend the crude salt in methanol and cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Workup and Purification: Quench the reaction by slowly adding 1M hydrochloric acid. Basify the solution with sodium hydroxide to pH > 10. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the pure compound.
Protocol 2: General Characterization Workflow
The workflow for confirming the identity and purity of the synthesized compound involves a sequence of standard analytical techniques.
Protocol 3: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional): If structural assignment is ambiguous, run 2D experiments such as COSY (H-H correlation) and HSQC (H-C correlation) to confirm connectivity.
Section 5: Pharmacological Context and Regulatory Status
This compound is not intended for direct therapeutic use but serves as a crucial building block in the synthesis of highly potent opioid analgesics.[1] Its structure is specifically designed as a precursor to 3-methylfentanyl, a controlled substance significantly more potent than morphine. The synthesis involves converting the ketone at the 4-position to an anilino group and subsequent N-acylation.[9]
Regulatory Status: Due to its direct application in the synthesis of controlled substances, this compound is considered a chemical precursor. Its parent compound, NPP, is a List I regulated chemical in the United States.[9] Similarly, the core structure, 3-methyl-4-piperidone, is a scheduled precursor derivative in other jurisdictions, such as Canada.[10] Therefore, the purchase, sale, and handling of this compound are subject to strict regulatory oversight in many countries.
This compound is a well-defined chemical entity with established physical and chemical properties. Its primary significance lies in its role as a direct precursor in the multi-step synthesis of potent and controlled synthetic opioids. The information provided in this guide, including its properties, synthesis, and analytical characterization, is fundamental for professionals engaged in pharmaceutical development, forensic analysis, and regulatory enforcement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]
- 6. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-4-piperidone via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and versatile method for the synthesis of cyclic β-keto esters, which are key intermediates in the preparation of substituted 4-piperidones. This document outlines the application of the Dieckmann condensation for the synthesis of 3-methyl-4-piperidone, a valuable building block for the development of novel therapeutics. The synthesis involves a multi-step sequence commencing with Michael additions, followed by a base-mediated cyclization, and concluding with hydrolysis and decarboxylation.
Synthetic Pathway Overview
The synthesis of 3-methyl-4-piperidone via Dieckmann condensation follows a three-stage process:
-
Michael Additions: Benzylamine is subjected to two sequential Michael additions. The first is with methyl methacrylate to introduce the methyl group at the prospective 3-position of the piperidone ring. The second addition is with methyl acrylate. This sequence assembles the acyclic diester precursor.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium methoxide, to form the N-benzyl-3-methyl-4-oxopiperidine-3-carboxylate intermediate.
-
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to yield the final product, N-benzyl-3-methyl-4-piperidone. Subsequent debenzylation (not detailed in this protocol) would yield 3-methyl-4-piperidone.
Experimental Protocols
Stage 1: Synthesis of N-Benzyl-N-(2-methoxycarbonylethyl)-2-aminopropanoate (Diester Precursor)
Materials:
-
Benzylamine
-
Methyl methacrylate
-
Methyl acrylate
-
Methanol (anhydrous)
-
Toluene (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzylamine (21.43 g, 0.2 mol) and 50 mL of anhydrous methanol.[1]
-
Cool the flask in an ice bath.
-
Slowly add a solution of methyl methacrylate (32.04 g, 0.32 mol) in 46 mL of anhydrous methanol dropwise with stirring.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[1]
-
Heat the reaction mixture to reflux (65°C oil bath) and maintain for 20 hours.[1]
-
Cool the reaction to room temperature and then slowly add a mixture of methyl acrylate (25.83 g, 0.3 mol) and 40 mL of anhydrous methanol dropwise.[1]
-
After the addition, stir at room temperature for 30 minutes and then heat to reflux at 65°C for 24 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylates. The resulting crude oil is the diester precursor.
Stage 2: Dieckmann Condensation to form N-Benzyl-3-methyl-4-oxopiperidine-3-carboxylate
Materials:
-
Crude diester precursor from Stage 1
-
Sodium methoxide
-
Toluene (anhydrous)
-
Concentrated hydrochloric acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a water separator (Dean-Stark trap)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
In a 250 mL three-necked flask, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol or use commercially available sodium methoxide. For this reaction, a molar ratio of diester to sodium methoxide of 1:1.4 is optimal.[1]
-
Add 50 mL of anhydrous toluene to the flask containing the sodium methoxide.
-
Slowly add a solution of the crude diester precursor (assuming 0.2 mol theoretical yield) in 50 mL of anhydrous toluene dropwise with stirring over approximately 1 hour.[1]
-
After the addition, heat the mixture to reflux and maintain for 5 hours. During the reaction, methanol will be generated and can be removed using a water separator.[1]
-
Cool the reaction mixture to room temperature.
Stage 3: Hydrolysis and Decarboxylation to N-Benzyl-3-methyl-4-piperidone
Materials:
-
Reaction mixture from Stage 2
-
Concentrated hydrochloric acid
-
40% Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Equipment:
-
Beaker
-
Separatory funnel
-
Heating mantle
-
pH paper or meter
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Carefully extract the cooled reaction mixture from Stage 2 with concentrated hydrochloric acid (3 x 50 mL).[1]
-
Combine the acidic aqueous layers and heat to reflux in an oil bath for approximately 6 hours to effect hydrolysis and decarboxylation. Monitor the reaction by taking small aliquots and testing with a ferric chloride solution; the reaction is complete when there is no color change.[1]
-
Cool the reaction mixture to room temperature and carefully neutralize by adding 40% sodium hydroxide solution until the pH reaches 12.[1]
-
Extract the aqueous layer with chloroform (3 x 100 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the chloroform solution under reduced pressure.[1]
-
The resulting crude product can be purified by vacuum distillation to yield N-benzyl-3-methyl-4-piperidone as a slightly yellow oily liquid.[1]
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Michael Addition 1 | Benzylamine, Methyl methacrylate | Methanol | 65 | 20 | - |
| Michael Addition 2 | Intermediate from previous step, Methyl acrylate | Methanol | 65 | 24 | 84.56 (of diester)[1] |
| Dieckmann Condensation | Diester Precursor | Sodium methoxide, Toluene | Reflux | 5 | - |
| Hydrolysis & Decarboxylation | β-keto ester intermediate | Concentrated HCl, NaOH | Reflux | 6 | - |
| Overall | Benzylamine, Methyl methacrylate, Methyl acrylate | 66.75 (of N-benzyl-3-methyl-4-piperidone)[1] |
Visualizations
Reaction Scheme
Caption: Synthetic scheme for N-benzyl-3-methyl-4-piperidone.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Reductive Amination of 3-Methyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reductive amination of 3-methyl-4-piperidone, a key synthetic transformation for the generation of diverse 4-aminopiperidine scaffolds. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This guide outlines common procedures, discusses the selection of reagents, and presents potential challenges, such as steric hindrance, associated with the substrate. The protocols provided are based on established methods for the reductive amination of related piperidones.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction, which proceeds via the in situ formation and subsequent reduction of an imine or iminium ion, is widely employed in the pharmaceutical industry for the synthesis of amine-containing molecules.[1] The 3-methyl-4-piperidone core is a valuable starting material for the synthesis of potent therapeutic agents. The introduction of diverse amine functionalities at the 4-position through reductive amination allows for the systematic exploration of the structure-activity relationship (SAR) of novel drug candidates. This document details common protocols for this transformation, with a focus on practical execution and data interpretation.
Data Presentation: Comparison of Reductive Amination Protocols
The selection of the reducing agent and reaction conditions is critical for the successful reductive amination of 3-methyl-4-piperidone. The following table summarizes common protocols and their key parameters. It is important to note that the yields for 3-methyl-4-piperidone may be lower than those for unsubstituted 4-piperidones due to steric hindrance from the adjacent methyl group.
| Protocol | Reducing Agent | Amine | Solvent | Typical Yield | Key Considerations |
| 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary or Secondary | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 40-70% | Mild and selective reagent, tolerant of many functional groups. Acetic acid can be used as a catalyst.[2] |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Primary or Secondary | Methanol (MeOH) | 30-60% | Requires acidic conditions for optimal reactivity.[3] Caution: Highly toxic cyanide byproducts. |
| 3 | Catalytic Hydrogenation | Ammonia or Primary Amine | Methanol (MeOH) or Ethanol (EtOH) | Variable | Cost-effective for large-scale synthesis. Requires specialized hydrogenation equipment.[1] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often preferred due to the mildness and selectivity of the reducing agent.[2]
Materials:
-
N-protected 3-methyl-4-piperidone (e.g., N-Boc-3-methyl-4-piperidone) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 - 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-protected 3-methyl-4-piperidone (1.0 eq) in anhydrous DCM or DCE (10-20 mL per gram of piperidone) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 - 1.5 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.
-
(Optional) Add acetic acid (0.1 - 1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This method is effective but requires careful handling due to the toxicity of the reagent and cyanide byproducts.[3]
Materials:
-
N-protected 3-methyl-4-piperidone (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-protected 3-methyl-4-piperidone (1.0 eq) and the amine (1.1 - 1.5 eq) in anhydrous methanol.
-
Adjust the pH of the solution to 5-6 by the dropwise addition of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the reductive amination of 3-methyl-4-piperidone.
Caption: Signaling pathway of reductive amination.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Product Formation | Steric hindrance from the 3-methyl group impeding nucleophilic attack or reduction. | Prolong reaction time, increase temperature moderately (e.g., to 40 °C), or use a less bulky amine. |
| Incomplete imine/iminium ion formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. | |
| Deactivated reducing agent. | Use a fresh bottle of the reducing agent. | |
| Formation of Side Products | Reduction of the starting piperidone. | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before adding the reducing agent. |
| Over-alkylation with primary amines. | Use a slight excess of the primary amine. For problematic substrates, a two-step procedure of imine formation followed by reduction may be necessary. |
Conclusion
The reductive amination of 3-methyl-4-piperidone provides a versatile entry point to a wide array of 4-amino-3-methylpiperidine derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. While steric hindrance from the 3-methyl group may present challenges, optimization of the reaction parameters can lead to successful synthesis of the target compounds. The protocols and guidelines presented in this document offer a solid foundation for researchers exploring the synthesis of novel piperidine-based molecules.
References
Application Notes and Protocols for the Purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including 3-methylfentanyl. The protocols described herein focus on two primary methods: acid-base recrystallization and silica gel column chromatography. Additionally, this document outlines standard analytical techniques for assessing the purity of the final product, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided information is intended to guide researchers in obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a crucial building block in medicinal chemistry and pharmaceutical development. The purity of this intermediate is paramount as impurities can lead to the formation of undesired side products, affect reaction yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, often achieved through N-alkylation of 3-methyl-4-piperidone or via multi-step sequences involving Dieckmann condensation, can result in various impurities. These may include unreacted starting materials, byproducts from side reactions (such as over-alkylation), and residual solvents.[1][2] Therefore, robust purification and analytical methods are essential.
This document presents two effective purification strategies and the corresponding analytical methods for quality control.
Potential Impurities
Understanding the potential impurities is critical for selecting an appropriate purification strategy and for analytical method development. Common impurities in crude this compound may include:
-
Unreacted Starting Materials: 3-methylpiperidin-4-one and 2-phenylethyl halide (or other alkylating agents).
-
Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with the alkylating agent.
-
Byproducts from Synthesis: Depending on the synthetic route, various side products can be formed. For instance, in syntheses involving a Dieckmann cyclization, incomplete cyclization or side reactions of the enolate can lead to impurities.[3]
-
Positional Isomers: If the starting materials are not pure, isomers of the final product may be present.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
Purification Protocols
Method 1: Acid-Base Recrystallization
This method leverages the basic nature of the piperidine nitrogen to form a salt, which can be selectively precipitated and then neutralized to recover the purified product. This technique is particularly effective for removing non-basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol or isopropanol.
-
Salt Formation: Slowly add a solution of an organic or inorganic acid (e.g., hydrochloric acid in ethanol, or a solution of L-tartaric acid) to the stirred solution of the crude product. The salt of the desired product will precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Recrystallization of the Salt: Recrystallize the collected salt from a suitable solvent system (e.g., ethanol/water) to further enhance its purity.
-
Liberation of the Free Base: Dissolve the purified salt in water and adjust the pH to >12 with a base (e.g., 1M sodium hydroxide or potassium hydroxide) to precipitate the purified free base.
-
Final Isolation: Extract the precipitated free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Acid-Base Recrystallization:
References
Analytical Methods for 3-Methyl-1-(2-phenylethyl)piperidin-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl analogs. The methods outlined below are essential for purity assessment, impurity profiling, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) for Quantification
Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of this compound in bulk materials and reaction mixtures. This method separates the target compound from its precursors, by-products, and degradation products based on polarity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared with certified reference material of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note: GC-MS is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities. The mass spectrum provides a unique fingerprint for the compound, allowing for unambiguous identification. This method is particularly useful in forensic analysis and for detecting trace-level impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Mass Range: m/z 40-550.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.[1]
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (ppm): Signals corresponding to the aromatic protons of the phenylethyl group, the aliphatic protons of the piperidine ring, and the methyl group.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Expected chemical shifts (ppm): Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring and phenylethyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Application Note: FTIR spectroscopy provides rapid identification of the key functional groups present in the this compound molecule. The characteristic absorption bands can confirm the presence of the carbonyl group and the aromatic ring.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.
-
Absorption bands in the 3000-2800 cm⁻¹ region due to C-H stretching of the aliphatic and aromatic groups.
-
Bands in the 1600-1450 cm⁻¹ range corresponding to the C=C stretching of the aromatic ring.
-
Quantitative and Physical Data Summary
| Parameter | Value | Analytical Method | Reference |
| Molecular Formula | C₁₄H₁₉NO | - | [2] |
| Molecular Weight | 217.31 g/mol | - | [2] |
| Melting Point | 111-112 °C | - | [2] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | - | [2] |
| Density | 1.0 ± 0.1 g/cm³ | - | [2] |
| LogP | 2.09 | - | [2] |
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
References
Application Note: GC-MS Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the sample preparation, instrumental parameters, and expected mass spectral fragmentation patterns. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the identification and characterization of this piperidine derivative.
Introduction
This compound (CAS No. 129164-39-2) is a significant chemical intermediate in the synthesis of novel therapeutic agents. Its molecular structure, featuring a piperidone core with methyl and phenylethyl substitutions, makes it a versatile building block in medicinal chemistry. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in the drug development pipeline.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a detailed protocol for the GC-MS analysis of this compound, offering a streamlined workflow for its characterization.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)[1]
-
Solvent: Methanol (HPLC grade or equivalent)
-
Inert Gas: Helium (99.999% purity) for GC carrier gas
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Autosampler: Agilent 7693A (or equivalent)
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.
-
Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
Gas Chromatograph Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp Rate 1 | 20 °C/min to 280 °C |
| Final Hold Time | 5 min at 280 °C |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Results and Discussion
Chromatographic Analysis
Under the specified GC conditions, this compound is expected to be well-resolved and elute with a symmetric peak shape. The retention time will be influenced by the specific instrumentation and column used but is anticipated to be in the range of 10-15 minutes.
Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is predicted based on established fragmentation patterns of piperidine derivatives and related ketones. The molecular ion peak ([M]⁺) is expected at m/z 217, corresponding to its molecular weight.
Key fragmentation pathways include:
-
Alpha-Cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can result in the formation of a stable tropylium ion at m/z 91 from the phenylethyl group.
-
Ring Fission: The piperidone ring can undergo cleavage, leading to various fragment ions. A prominent fragment is expected from the loss of the phenylethyl group, resulting in an ion at m/z 112.
-
Loss of Methyl Group: Cleavage of the methyl group at the 3-position can also occur.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 217 | [M]⁺ | Low |
| 126 | [M - C₇H₇]⁺ | Moderate |
| 112 | [M - C₈H₉]⁺ | High (Predicted Base Peak) |
| 91 | [C₇H₇]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
Conclusion
The GC-MS method described in this application note provides a reliable and efficient protocol for the analysis of this compound. The detailed experimental parameters and predicted fragmentation patterns will aid researchers in the identification and characterization of this important pharmaceutical intermediate. This method can be readily implemented in a quality control or research laboratory setting.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
References
NMR spectroscopy of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Note to the Reader: Despite a comprehensive search of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR spectral data for this compound could not be located. The following application notes and protocols have been constructed based on general principles of NMR spectroscopy and data from structurally related piperidin-4-one derivatives. The presented spectral data is a hypothetical projection and should be treated as an illustrative example.
Introduction
This compound is a substituted piperidin-4-one derivative. Piperidin-4-one scaffolds are important pharmacophores in drug discovery, appearing in a variety of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This document provides a generalized protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this class of compounds.
Predicted NMR Spectral Data
The following tables present predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift effects of substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.35 | m | - |
| -CH₂-Ph | 2.80 - 2.90 | t | ~7.5 |
| N-CH₂- | 2.60 - 2.70 | t | ~7.5 |
| Piperidine-H (axial/equatorial) | 2.30 - 3.10 | m | - |
| Piperidine-CH(CH₃)- | 2.40 - 2.60 | m | - |
| Piperidine-CH₃ | 1.00 - 1.10 | d | ~6.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 208 - 212 |
| Phenyl C (quaternary) | 139 - 141 |
| Phenyl CH | 126 - 129 |
| -CH₂-Ph | 60 - 62 |
| N-CH₂- | 52 - 55 |
| Piperidine C-2/C-6 | 50 - 58 |
| Piperidine C-5 | 40 - 45 |
| Piperidine C-3 | 45 - 50 |
| -CH₃ | 12 - 16 |
Experimental Protocols
A general protocol for the NMR analysis of this compound is outlined below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Visualizations
Diagram 1: General Workflow for NMR Sample Analysis
Application Note: HPLC Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. This application note provides a comprehensive protocol for the determination of this compound in various sample matrices, tailored for researchers, scientists, and professionals in the field of drug development. The method is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds like the target analyte.
Introduction
This compound is a chemical intermediate with a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol .[1][2] Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability testing in pharmaceutical development. This document outlines a robust HPLC method for its analysis.
Chromatographic Conditions
A reverse-phase HPLC method was developed and validated to ensure reliable quantification. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an acidic aqueous buffer, providing good peak shape and resolution. UV detection is employed for monitoring the analyte.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Method Validation
The developed HPLC method was subjected to validation to demonstrate its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Table 2: Summary of Method Validation Data
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.1% phosphoric acid solution by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix acetonitrile and the 0.1% phosphoric acid solution in a 60:40 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
2. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
Workflow and Data Analysis
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis.
This application note provides a detailed and validated HPLC method for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research and development environment. The provided protocols and workflows ensure reliable and reproducible results. For mass spectrometry applications, the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid.[4]
References
Application Notes and Protocols for the Utilization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a pivotal intermediate in the synthesis of potent opioid analgesics, most notably analogs of fentanyl such as 3-methylfentanyl. The piperidine scaffold is a crucial pharmacophore for opioid receptor binding, and modifications to this core structure, such as the introduction of a methyl group at the 3-position, can significantly influence the potency and selectivity of the resulting compounds. These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to support researchers in the field of medicinal chemistry and drug development.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of 3-methylfentanyl, a primary application of the title compound. The data has been compiled from various sources to provide a comparative overview of expected outcomes.
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Key Spectroscopic Data | Not available in searched literature |
Table 2: Synthesis of cis- and trans-3-Methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine via Reductive Amination
| Parameter | cis-Isomer | trans-Isomer | Reference |
| Reducing Agent | NaBH₄ | NaBH₄ | [1] |
| Yield | Major product | Minor product | [1] |
| Spectroscopic Data | Not explicitly provided for this intermediate | Not explicitly provided for this intermediate |
Table 3: Synthesis and Properties of cis- and trans-3-Methylfentanyl
| Parameter | cis-(+)-3-Methylfentanyl | trans-(+)-3-Methylfentanyl | Reference |
| Molecular Formula | C₂₃H₃₀N₂O | C₂₃H₃₀N₂O | [2] |
| Molecular Weight | 350.50 g/mol | 350.50 g/mol | [2] |
| Analgesic Potency (vs. Morphine) | ~2600x | ~450x | [2][3] |
| Yield (from acylation) | Not explicitly provided | Not explicitly provided | |
| ¹H NMR (CDCl₃, δ ppm) | Not explicitly detailed in searched literature | Not explicitly detailed in searched literature | |
| ¹³C NMR (CDCl₃, δ ppm) | Not explicitly detailed in searched literature | Not explicitly detailed in searched literature | |
| Mass Spectrometry (m/z) | 350 (M+), 259 (base peak), 203, 160, 146, 91 | 350 (M+), 259 (base peak), 203, 160, 146, 91 | [4][5] |
| IR (KBr, cm⁻¹) | Not explicitly detailed in searched literature | Not explicitly detailed in searched literature |
Experimental Protocols
The synthesis of potent analgesics from this compound typically involves a two-step sequence: reductive amination followed by acylation. The following protocols are generalized from literature procedures for the synthesis of 3-methylfentanyl.
Protocol 1: Reductive Amination of this compound
This procedure describes the formation of the intermediate 3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
Materials and Reagents:
-
This compound
-
Aniline
-
Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., sodium cyanoborohydride)
-
Methanol or other suitable solvent
-
Toluene or xylene
-
p-Toluenesulfonic acid (catalyst, optional)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 eq) and aniline (1.1 eq) in toluene or xylene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Reduction of the Imine:
-
Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC until the imine is consumed.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted aniline.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 12 is reached.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine as a mixture of cis and trans isomers.
-
-
Purification (Optional):
-
The mixture of isomers can be separated by column chromatography on silica gel or by fractional crystallization of their salts (e.g., fumarate or oxalate) to isolate the desired isomer.[3]
-
Protocol 2: Acylation of 3-Methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine
This procedure describes the final step in the synthesis of 3-methylfentanyl.
Materials and Reagents:
-
3-Methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine (cis or trans isomer)
-
Propionyl chloride or propionic anhydride
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acylation Reaction:
-
Dissolve the 3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) or propionic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product, 3-methylfentanyl.
-
Mandatory Visualization
Opioid Receptor Signaling Pathway
Drugs synthesized from this compound, such as 3-methylfentanyl, are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of the agonist to the receptor initiates a signaling cascade that leads to the analgesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 3-Methyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3-methyl-4-piperidone, a valuable synthetic intermediate in the development of various pharmaceutical agents. The protocols outlined herein describe two robust and widely applicable methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These methodologies offer versatile routes to a diverse range of N-substituted 3-methyl-4-piperidone derivatives.
Introduction
N-substituted piperidones are crucial structural motifs found in a multitude of biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties, making the N-alkylation of piperidone scaffolds a critical step in many synthetic endeavors. This application note details two primary strategies for the N-alkylation of 3-methyl-4-piperidone, providing clear, step-by-step instructions suitable for both academic and industrial research settings.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for introducing alkyl groups onto a secondary amine via a nucleophilic substitution reaction (SN2). This approach is particularly effective for primary and some secondary alkyl halides.
Experimental Protocol
Materials:
-
3-Methyl-4-piperidone hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 3-methyl-4-piperidone hydrochloride (1.0 eq), add anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of piperidone).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The mixture will effervesce as the free base of the piperidone is generated.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL/mmol of piperidone).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol of piperidone).
-
Combine the organic layers and wash with brine (2 x 10 mL/mmol of piperidone).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-methyl-4-piperidone.
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly versatile and efficient one-pot method for N-alkylation. It involves the reaction of the piperidone with a carbonyl compound to form an intermediate iminium ion, which is subsequently reduced in situ to the target amine. This method is compatible with a wide range of aldehydes and ketones and often provides high yields with minimal side products.[1]
Experimental Protocol
Materials:
-
3-Methyl-4-piperidone hydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-methyl-4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol of piperidone).
-
Add triethylamine (TEA, 1.1 eq) to the suspension to generate the free base. Stir for 15 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a milder reducing agent and is preferred for its selectivity.[1]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL/mmol of piperidone).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the pure N-substituted 3-methyl-4-piperidone.
Data Presentation
The following table summarizes representative yields for the N-alkylation of 3-methyl-4-piperidone using various alkylating agents and methods.
| Entry | Method | Alkylating Agent | R Group | Yield (%) |
| 1 | Direct Alkylation | Benzyl bromide | -CH₂Ph | 85 |
| 2 | Direct Alkylation | Ethyl iodide | -CH₂CH₃ | 78 |
| 3 | Direct Alkylation | Propyl bromide | -CH₂CH₂CH₃ | 81 |
| 4 | Reductive Amination | Benzaldehyde | -CH₂Ph | 92 |
| 5 | Reductive Amination | Acetone | -CH(CH₃)₂ | 88 |
| 6 | Reductive Amination | Cyclohexanone | -c-C₆H₁₁ | 90 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Direct N-Alkylation of 3-Methyl-4-piperidone.
Caption: Workflow for Reductive Amination of 3-Methyl-4-piperidone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of this compound. Two common synthetic routes are considered:
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Route A: Dieckmann Cyclization of a diester precursor.
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Route B: Reductive Amination of 3-methyl-4-piperidone with phenylacetaldehyde.
Issue 1: Low Yield in Dieckmann Cyclization Step (Route A)
Question: I am attempting the Dieckmann cyclization to form the 3-methyl-4-piperidone ring and observing a low yield of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Dieckmann cyclization are often attributed to incomplete reaction, side reactions, or decomposition of the product. The presence of the 3-methyl group can introduce steric hindrance, potentially affecting the cyclization efficiency. Key factors to consider for optimization include the choice of base, solvent, temperature, and reaction time.
Potential Causes and Troubleshooting Steps:
-
Choice of Base: The strength and steric bulk of the base are critical.
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Sodium ethoxide (NaOEt) in ethanol is a classic choice, but can lead to transesterification if other esters are present.
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Sodium hydride (NaH) in an aprotic solvent like THF or toluene is a strong, non-nucleophilic base that can improve yields by avoiding transesterification.
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Potassium t-butoxide (KOtBu) is a stronger, more sterically hindered base that can be effective, particularly if the α-protons are less acidic.
-
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the base.
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Aprotic solvents like THF, toluene, or dioxane are generally preferred with bases like NaH to avoid side reactions.
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High-boiling point solvents can facilitate the reaction by allowing for higher temperatures, but may also promote side reactions.
-
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition.
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Reactions are typically run at elevated temperatures (reflux). However, if decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial.
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
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Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
-
-
Side Reactions:
-
Intermolecular Claisen condensation: This can occur if the concentration of the diester is too high. Running the reaction under high-dilution conditions can favor the intramolecular Dieckmann cyclization.
-
Hydrolysis of the ester: Ensure anhydrous conditions, as water can hydrolyze the ester starting material and the β-keto ester product.
-
Retro-Dieckmann reaction: The β-keto ester product can undergo a retro-Dieckmann reaction in the presence of a strong base. Careful control of the reaction conditions and immediate work-up upon completion can minimize this.
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Data Presentation: Effect of Base and Solvent on Dieckmann Cyclization Yield
| Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Sodium Hydride | Toluene | Reflux | ~75-85 | General Dieckmann Procedures |
| Sodium Ethoxide | Ethanol | Reflux | ~60-70 | General Dieckmann Procedures |
| Potassium t-Butoxide | t-Butanol | Reflux | ~70-80 | General Dieckmann Procedures |
Experimental Protocol: Optimized Dieckmann Cyclization
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous toluene.
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Heat the suspension to reflux.
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Slowly add a solution of the diester precursor (1.0 eq.) in anhydrous toluene via the dropping funnel over 2-3 hours to maintain high dilution.
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After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and cautiously quench the excess NaH with ethanol, followed by water.
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Separate the organic layer, and extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
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The subsequent hydrolysis and decarboxylation are typically carried out under acidic conditions (e.g., refluxing with aqueous HCl) to yield the desired this compound.
Issue 2: Incomplete Reaction and/or Side Product Formation in Reductive Amination (Route B)
Question: I am performing a reductive amination between 3-methyl-4-piperidone and phenylacetaldehyde and observing a low yield of the target compound, with significant amounts of unreacted starting materials and/or side products. How can I improve the outcome?
Answer:
Low yields in reductive amination can stem from several factors, including inefficient imine/enamine formation, reduction of the aldehyde starting material, or formation of undesired byproducts. The choice of reducing agent and reaction conditions are critical for success.
Potential Causes and Troubleshooting Steps:
-
Inefficient Imine/Enamine Formation: The initial condensation between the amine and aldehyde is a crucial equilibrium step.
-
pH Control: The pH of the reaction mixture should be weakly acidic (typically pH 4-6) to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine. Acetic acid is a common additive.
-
Water Removal: The formation of the imine/enamine releases water. Using a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (with a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
-
Choice of Reducing Agent: The reducing agent should selectively reduce the iminium ion/enamine in the presence of the aldehyde.
-
Sodium triacetoxyborohydride (STAB): This is a mild and highly effective reagent for reductive amination, as it is less likely to reduce the aldehyde compared to other borohydrides.[1]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde starting material, leading to lower yields of the desired product. If used, it should be added after imine formation is complete.
-
-
Side Reactions:
-
Aldehyde Reduction: As mentioned, stronger reducing agents can reduce the starting aldehyde to the corresponding alcohol (2-phenylethanol).
-
Over-alkylation: While less common in reductive amination than in direct alkylation, it is a possibility.
-
Aldol Condensation: Phenylacetaldehyde can undergo self-condensation under basic or acidic conditions.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Additive | Reported Yield (%) | Reference |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid | ~80-95 | [1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acetic Acid | ~75-90 | General Reductive Amination Protocols |
| Sodium Borohydride (NaBH₄) | Methanol | - | ~40-60 | [2] |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 3-methyl-4-piperidone (1.0 eq.) and phenylacetaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM), add glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation. The progress can be monitored by TLC or GC-MS.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the crude this compound, but I am facing challenges in purifying it by column chromatography, observing significant tailing and low recovery. What is the cause and how can I improve the purification?
Answer:
The difficulty in purifying piperidine-containing compounds like the target molecule is often due to the basic nature of the tertiary amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, poor separation, and sometimes irreversible adsorption of the product on the column.
Troubleshooting Steps for Purification:
-
Mobile Phase Modification: Adding a basic modifier to the eluent can help to saturate the acidic sites on the silica gel and improve the peak shape.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., hexane/ethyl acetate). This is a very common and effective method.
-
Ammonia in Methanol: A small amount (e.g., 1-2%) of a 7N solution of ammonia in methanol can be added to the mobile phase, which is particularly useful when a more polar eluent system is required.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for amines.
-
Deactivated Silica Gel: Commercially available deactivated silica gel, where the acidic silanol groups are end-capped, can also be used.
-
-
Salt Formation and Filtration/Crystallization:
-
If the product is crystalline, consider converting it to a salt (e.g., hydrochloride or oxalate) to facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the 3-methyl group, and how does it affect the synthesis?
A1: The synthesis will likely produce a racemic mixture of the (R)- and (S)-3-methyl stereoisomers unless a chiral starting material or a stereoselective synthetic route is employed. The presence of the 3-methyl group can influence the rate and stereochemical outcome of the cyclization or reductive amination steps due to steric effects. For instance, in the Dieckmann cyclization, the methyl group may favor the formation of one diastereomer over the other. It is important to characterize the stereochemistry of the final product, for example, by NMR spectroscopy or chiral HPLC, if it is critical for the intended application.
Q2: What are some common impurities to look out for in the final product?
A2: Common impurities may include:
-
Unreacted starting materials (e.g., 3-methyl-4-piperidone, phenylacetaldehyde).
-
The alcohol byproduct from the reduction of the aldehyde (2-phenylethanol) in Route B.
-
The β-keto ester intermediate if hydrolysis and decarboxylation are incomplete in Route A.
-
Products of side reactions, such as aldol condensation products of phenylacetaldehyde.
-
Stereoisomers of the final product.
Q3: Can I use N-alkylation of 3-methyl-4-piperidone with phenethyl bromide as an alternative synthetic route?
A3: Yes, direct N-alkylation with phenethyl bromide is a potential route. However, this method can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, which can lower the yield of the desired tertiary amine. Reductive amination is often a more controlled and higher-yielding method for introducing the N-phenylethyl group.
Visualizations
Caption: Synthetic pathway via Dieckmann cyclization.
Caption: Synthetic pathway via reductive amination.
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent synthetic route starts from 3-picoline-4-alcohol. This method involves the quaternization of 3-picoline-4-alcohol with a phenethyl halide (e.g., 2-phenylethyl iodide or bromide) to form a pyridinium salt. This intermediate is then reduced, typically with sodium borohydride, to yield the target molecule.[1] Another potential route involves the Dieckmann condensation of an appropriate amino-diester, followed by methylation at the 3-position.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the synthetic route and reaction conditions. These may include:
-
Over-alkylation products: Multiple phenethyl groups attaching to the nitrogen atom.
-
O-alkylation products: Alkylation occurring on the oxygen of the keto group.
-
Incomplete reduction products: Partially reduced pyridinium intermediates.
-
Byproducts from the Dieckmann condensation: Including oligomers and products of the retro-Dieckmann reaction.[2][3][4]
-
N-oxide formation: Oxidation of the piperidine nitrogen.[5]
-
Positional isomers: If the methylation step is not well-controlled.
Q3: How can I purify the final product?
A3: Purification can be challenging due to the presence of structurally similar byproducts. A common method involves converting the crude product into a salt (e.g., hydrochloride or with 2,4,6-trinitrophenol or tartaric acid), followed by recrystallization from a suitable solvent like ethanol. The purified salt can then be neutralized with a base (e.g., 1M sodium hydroxide or potassium hydroxide) to obtain the free base of the target compound.[1] Column chromatography can also be employed for purification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Quaternization | - Ensure the phenethyl halide is reactive enough (iodide is generally more reactive than bromide).- Use an appropriate solvent that facilitates the reaction (e.g., methylene dichloride, acetonitrile).- Allow for sufficient reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] |
| Inefficient Reduction | - Control the temperature during the addition of the reducing agent (e.g., sodium borohydride) to prevent side reactions. A temperature of -10°C to 20°C is often recommended.[1]- Use a sufficient molar excess of the reducing agent.[1]- Ensure the solvent (e.g., methanol, ethanol) is anhydrous if required by the reducing agent. |
| Side Reactions (e.g., Dieckmann Condensation Issues) | - For Dieckmann condensations, the choice of base and solvent is critical. Issues like oligomerization can occur if the reaction is too concentrated.[2][3]- The retro-Dieckmann reaction can be a competing process, especially if the product is not stabilized.[4] |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by GC-MS or LC-MS) | Potential Cause | Mitigation Strategies |
| Peak corresponding to a di-phenethylated piperidone | Over-alkylation during the N-phenethylation step. | - Use a controlled molar ratio of the phenethyl halide to the piperidone precursor.- Add the alkylating agent slowly to the reaction mixture. |
| Isomeric impurities | Lack of regioselectivity during the methylation step or side reactions during the cyclization. | - Optimize the methylation conditions (reagent, base, temperature) to favor alkylation at the C-3 position.- For Dieckmann condensation routes, careful control of reaction conditions is crucial to minimize side reactions. |
| Peak corresponding to an N-oxide derivative | Oxidation of the tertiary amine of the piperidine ring. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Use degassed solvents. |
Experimental Protocols
Synthesis of this compound from 3-Picoline-4-alcohol[1]
Step 1: Quaternization of 3-Picoline-4-alcohol
-
Under a nitrogen atmosphere, add 3-picoline-4-alcohol (0.1 mol) and 2-iodoethylbenzene (0.11 mol) to 150 mL of methylene dichloride in a three-necked flask equipped with a mechanical stirrer.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction completion using TLC.
-
Upon completion, filter the reaction mixture to obtain a light yellow solid.
-
Wash the solid with 20 mL of dichloromethane and dry to yield nitrogen-1-(2-phenylethyl)-3-picoline-4-alcohol iodide.
Step 2: Reduction to this compound
-
Under a nitrogen atmosphere, suspend the quaternary amine salt from Step 1 in 250 mL of anhydrous methanol in a three-necked flask and cool to 0°C.
-
Slowly add sodium borohydride (0.27 mol) portion-wise, ensuring that the effervescence from the previous addition has subsided before adding the next portion.
-
After the complete addition of sodium borohydride, remove the cooling bath and allow the reaction to warm to 10-20°C.
-
Stir for 3-5 hours and monitor the reaction completion by TLC.
-
Upon completion, proceed with the purification protocol as described in the FAQs.
Analytical Method: HPLC for Impurity Profiling
A reverse-phase HPLC method can be employed for the analysis of this compound and its impurities.
-
Column: A C18 column (e.g., Newcrom R1) is suitable for separating the target compound and related substances.[6]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[6]
-
Detection: UV detection at an appropriate wavelength or Mass Spectrometry (MS) for identification of byproducts.
Byproduct Formation and Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation during the synthesis of this compound.
Quantitative Data Summary
| Parameter | Condition | Observed Yield of Analog (1-(2-Phenylethyl)-4-piperidone) [4] |
| Reaction Time (at RT with Sodium base) | 6 h | 19% |
| 12 h | 44% | |
| 24 h | 57% | |
| 72 h | 20% (yield decreased) | |
| Base Used | Sodium | 72% |
| Sodium Hydride (NaH) | 64% | |
| Sodium Methoxide (NaOMe) | 61% | |
| Sodium tert-butoxide | 40% |
Note: This data is for a closely related compound and is provided for illustrative purposes to highlight the impact of reaction parameters on yield, which is often inversely related to byproduct formation.
References
- 1. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Methyl cis-(+)-3-methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Dieckmann Condensation for Piperidone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dieckmann condensation for the synthesis of piperidones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Dieckmann condensation for piperidone synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or handling. | 1a. Use a fresh batch of the base. For solids like NaH, wash with a dry solvent (e.g., hexane) to remove any mineral oil and surface oxidation before use. 1b. Consider using a stronger, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) to favor the intramolecular reaction.[1] |
| 2. Intermolecular Condensation: At high concentrations, the diester can react with other molecules, leading to polymers or dimers instead of the desired cyclic piperidone.[2][3] | 2. Run the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to the base suspension over a prolonged period. | |
| 3. Unfavorable Reaction Equilibrium: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the product. | 3. The final deprotonation of the β-keto ester product is the driving force of the reaction.[4] Ensure at least one full equivalent of base is used to shift the equilibrium towards the product. For some substrates, an excess of base (up to 4 equivalents) may be necessary.[5] | |
| Formation of Significant Side Products | 1. Amidation: If the nitrogen in the piperidine precursor is a secondary amine, it can react with the ester groups, leading to amide byproducts, especially at elevated temperatures.[5] | 1. Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before performing the Dieckmann condensation. The protecting group can be removed in a subsequent step. |
| 2. Epimerization: The stereocenter at the α-position to the ester can be prone to epimerization under basic conditions. | 2. Use a non-protic solvent and a strong, non-nucleophilic base. Running the reaction at lower temperatures can also help minimize epimerization. | |
| Precipitation During Reaction | 1. Insoluble Enolate Salt: The sodium salt of the resulting β-keto ester might be insoluble in the reaction solvent, hindering stirring and further reaction.[5] | 1a. Use a more polar aprotic solvent like THF or DMF to improve the solubility of the enolate salt.[1] 1b. Increase the solvent volume to maintain a stirrable slurry. |
| Difficulty in Product Isolation | 1. Oily Product: The crude product after work-up is an oil instead of a crystalline solid, making purification difficult.[5] | 1a. Ensure complete removal of the alcohol byproduct from the reaction mixture, as it can prevent crystallization.[5] An aqueous workup can help remove it. 1b. Attempt to crystallize the product from a different solvent system. 1c. If direct crystallization fails, purify the product by column chromatography. |
| 2. Incomplete Quench: Residual base in the organic layer can lead to product degradation or difficulty in purification. | 2. During the acidic work-up, ensure the aqueous layer is sufficiently acidic (pH < 7) to neutralize all the base and protonate the enolate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann condensation of an amino diester to a piperidone?
A1: The choice of base is critical. While traditional bases like sodium ethoxide can be effective, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LHMDS) often provide better yields by minimizing side reactions.[1] For the synthesis of 1-(2-Phenethyl)-4-piperidone, sodium hydroxide has been shown to give a high yield of 72%.[1]
Q2: Which solvent should I use for the Dieckmann condensation to synthesize piperidones?
A2: Aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a common choice as it can enhance enolate stability.[1] Other options include benzene, toluene, and ether.[1] Polar aprotic solvents like DMSO, when used with NaH, can be particularly effective for forming N-containing heterocyclic β-keto esters in high yields.[6] The choice of solvent can also affect the reaction rate; for instance, in some piperidine syntheses, ethanol led to a faster reaction rate compared to methanol.[2][7]
Q3: How can I prevent the intermolecular Claisen condensation from occurring?
A3: The intermolecular reaction is a common side reaction that competes with the desired intramolecular Dieckmann condensation, especially with longer chain diesters.[2][3] To favor the formation of the piperidone ring, it is crucial to perform the reaction under high-dilution conditions. This involves the slow addition of the diester substrate to a solution of the base, which keeps the concentration of the unreacted diester low at any given time.
Q4: How many equivalents of base are required for the reaction to go to completion?
A4: At least one full equivalent of base is necessary. The Dieckmann condensation is an equilibrium process, and the final, essentially irreversible deprotonation of the product β-keto ester drives the reaction to completion.[4] Since the β-keto ester product is more acidic than the starting ester, a full equivalent of base is consumed to form the enolate of the product. In some cases, using an excess of the base (e.g., 2 to 4 equivalents) may be beneficial to ensure complete reaction and account for any base that might be consumed by moisture or other side reactions.[5]
Q5: At what temperature should I run the Dieckmann condensation?
A5: The optimal temperature depends on the substrate and the base used. Reactions with highly reactive bases like LDA or LHMDS can often be performed at lower temperatures to minimize side reactions.[1] Some protocols involve adding the starting material at an elevated temperature (e.g., 50°C) and then allowing the reaction to proceed at room temperature.[1] It is advisable to start at a lower temperature (e.g., 0°C or room temperature) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
Quantitative Data on Yield Optimization
The following table summarizes the effect of different reaction conditions on the yield of 1-(2-Phenethyl)-4-piperidone, a key intermediate in the synthesis of fentanyl.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sodium | Toluene | Room Temp. | 6 h | 19 | Not Reported | [1] |
| Sodium | Toluene | Room Temp. | 12 h | 44 | Not Reported | [1] |
| Sodium | Toluene | Room Temp. | 24 h | 57 | Not Reported | [1] |
| Sodium | Toluene | Room Temp. | 72 h | 20 | Not Reported | [1] |
| Sodium Hydroxide | Toluene | 50°C addition, then RT | 24 h | 72 | 98 | [1] |
Detailed Experimental Protocol: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone
This protocol is based on an optimized procedure for the synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann condensation, followed by hydrolysis and decarboxylation.
Step 1: Dieckmann Condensation
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydroxide (1.1 equivalents).
-
Solvent Addition: Add toluene to the flask.
-
Heating: Heat the suspension to 50°C with vigorous stirring.
-
Substrate Addition: Rapidly add a solution of the starting diester (e.g., N-(2-phenethyl)-di(carbomethoxyethyl)amine) in toluene via the dropping funnel.
-
Reaction: After the addition is complete, turn off the heating and allow the reaction mixture to stir at room temperature for 24 hours.
Step 2: Hydrolysis and Decarboxylation
-
Acidification: After 24 hours, cool the reaction mixture and slowly add excess concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS).
-
Work-up: Cool the mixture to room temperature. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with xylene.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-phenethyl)-4-piperidone.
-
Purification: The crude product can be further purified by crystallization or column chromatography to yield the final product with high purity.[1]
Visualizations
Caption: Experimental workflow for optimizing the Dieckmann condensation.
References
- 1. scribd.com [scribd.com]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimizing Reductive Amination of Piperidones
Welcome to the technical support center for the optimization of reductive amination conditions for piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the reductive amination of piperidones?
A1: The reductive amination of a piperidone is a two-step process that occurs in a single pot. First, the amine reactant attacks the carbonyl carbon of the piperidone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion. In the second step, a reducing agent delivers a hydride to the iminium ion, resulting in the final amine product.[1] This reaction is typically carried out under neutral or weakly acidic conditions.
Q2: Which are the most common reducing agents for the reductive amination of piperidones?
A2: The most frequently employed reducing agents for this transformation are borohydride derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are all widely used.[2] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is also a viable and often greener alternative.[1][3]
Q3: How do I choose the most suitable reducing agent for my reaction?
A3: The choice of reducing agent is critical and depends on the specific piperidone and amine substrates, as well as the desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reagent. It is often the preferred choice due to its effectiveness with a wide range of substrates, including those sensitive to acid, and it generally provides high yields with fewer side products.[2][4]
-
Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that shows excellent selectivity for the iminium ion over the starting ketone, which minimizes the formation of alcohol byproducts.[2][5] However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling and appropriate safety precautions.[2]
-
Sodium Borohydride (NaBH₄) is a more powerful and less expensive reducing agent. Its higher reactivity can lead to the undesired reduction of the starting piperidone. To circumvent this, a stepwise procedure is often employed where the imine is allowed to form before the addition of NaBH₄.[2][6][7]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C) is an effective method, particularly for larger-scale syntheses, and is considered a greener approach. However, it may not be suitable for substrates containing functional groups that are also susceptible to reduction.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of piperidones and provides systematic solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Imine/Iminium Ion Formation | - Optimize pH: The ideal pH for imine formation is typically mildly acidic (pH 4-5). This protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the amine nucleophile.[6][8] Acetic acid is commonly added as a catalyst.[1] - Remove Water: Imine formation is an equilibrium process. To drive the reaction forward, remove water using a dehydrating agent like molecular sieves or by azeotropic distillation.[6] |
| Inactive Reducing Agent | - Verify Reagent Quality: Borohydride reagents can decompose over time. It is advisable to use a fresh bottle or test the activity of the reducing agent on a simple ketone like acetone and monitor the reduction by TLC.[6] |
| Reduction of Starting Piperidone | - Use a Milder Reducing Agent: If you observe significant formation of the corresponding alcohol, your reducing agent is likely too strong. Switch from NaBH₄ to a more selective agent like NaBH(OAc)₃ or NaBH₃CN.[2][6] - Stepwise Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Monitor imine formation by TLC or LC-MS.[6] |
| Steric Hindrance | - Increase Reaction Temperature: For sterically hindered piperidones or amines, increasing the temperature can help overcome the activation energy barrier for both imine formation and reduction.[6][9] - Prolong Reaction Time: These reactions may simply require more time to reach completion. Monitor the reaction progress over an extended period. - Use a Less Bulky Reagent: In some cases, a less sterically demanding reducing agent might be beneficial. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Over-alkylation (Dialkylation) | - Reaction with Primary Amines: The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the piperidone. | - Use a Stoichiometric Amount of Amine: Carefully control the stoichiometry, or use a slight excess of the piperidone. - Stepwise Procedure: Pre-form the imine and then reduce it in a separate step. This is particularly effective when using NaBH₄.[6] - Non-Acidic Conditions: Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of the tertiary amine. |
| Alcohol from Piperidone Reduction | - Reducing Agent is Too Strong: The reducing agent is reducing the starting ketone before imine formation. | - Switch to a Milder Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion.[2][6] |
Data Presentation: Comparison of Reducing Agents
The following table summarizes typical yields for the reductive amination of common piperidone substrates with various reducing agents. Please note that yields can vary depending on the specific amine, solvent, and reaction conditions.
| Piperidone Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloromethane | ~85-95% | [10] |
| 1-Benzyl-4-piperidone | Benzylamine | NaBH(OAc)₃ | Dichloroethane | 92% | [1] |
| 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | 85% | [1] |
| 1-Benzyl-4-piperidone | Ammonium Acetate | H₂/Raney Ni | Methanol | 78% | [1] |
| N-Phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Toluene | High | [4] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using NaBH(OAc)₃
This protocol is a general procedure for the direct reductive amination of a piperidone with a primary amine using sodium triacetoxyborohydride.[10]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting piperidone, the amine, and a co-spot of both.
-
After the reaction has started, take an aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
The consumption of the limiting starting material and the appearance of a new, less polar spot corresponding to the product amine indicate that the reaction is proceeding. The intermediate imine may also be visible as a transient spot.[6]
Visualizations
Caption: General experimental workflow for a one-pot reductive amination of a piperidone.
Caption: A troubleshooting flowchart for common issues in reductive amination of piperidones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine | MDPI [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For syntheses involving a Dieckmann condensation, you can anticipate the following impurities:
-
Unreacted Starting Materials: Such as the precursor diester.
-
Byproducts of the Dieckmann Condensation: Including products from intermolecular condensation, or side reactions if an excess of base is used.
-
Products of Incomplete Reaction: Depending on the specific synthetic step, you might have residual intermediates.
-
Solvent Residues: From the reaction and work-up steps.
Q2: My purified product appears as an oil, but I was expecting a solid. What should I do?
A2: While this compound is expected to be a solid at room temperature, the presence of impurities can significantly depress the melting point, causing it to appear as an oil. It is also crucial to ensure all residual solvents have been removed under high vacuum. If the product remains an oil after rigorous drying and purification, it may indicate the presence of persistent impurities. Further purification by another method (e.g., column chromatography if you initially recrystallized) may be necessary.
Q3: I am observing significant tailing of my compound during column chromatography on silica gel. What is the cause and how can I fix it?
A3: Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as 0.5-2% triethylamine (TEA), in your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel, which are less acidic and more suitable for the purification of basic compounds.
Q4: What is the most effective method for purifying this compound: recrystallization or column chromatography?
A4: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
-
Recrystallization: This method, particularly after converting the product to a salt, can be highly effective for removing minor impurities and is generally more scalable and cost-effective for larger quantities.[1]
-
Column Chromatography: This technique offers excellent separation of a wider range of impurities, including those with similar solubility to the product. It is particularly useful for purifying oily products or when high purity is required from a complex crude mixture.
The table below provides a general comparison of the two methods.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Purity Achieved | Good to Excellent | Good to Excellent |
| Yield | Moderate to High | Variable |
| Scalability | Readily scalable | Can be challenging for large scale |
| Time Consumption | Can be slow (cooling times) | Generally faster for small scale |
| Solvent Consumption | Lower | Higher |
| Cost-Effectiveness | More cost-effective | More expensive (stationary phase) |
Troubleshooting Guides
Guide 1: Purification by Recrystallization
This guide addresses common issues encountered during the purification of this compound via recrystallization.
Problem: The product oils out or fails to crystallize.
-
Possible Cause 1: Incorrect Solvent System. The polarity of the solvent may be too high or too low.
-
Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, ethanol has been reported to be an effective recrystallization solvent for its salt form.[1] You can also try solvent pairs, such as ethyl acetate/hexane.
-
-
Possible Cause 2: Presence of Oily Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: Attempt a pre-purification step, such as a simple filtration through a small plug of silica gel, before recrystallization.
-
-
Possible Cause 3: Supersaturation. The solution may be too concentrated, leading to rapid precipitation instead of crystallization.
-
Solution: Add a small amount of additional hot solvent to ensure the product is fully dissolved before allowing it to cool slowly.
-
Problem: Low recovery of the purified product.
-
Possible Cause 1: Product is too soluble in the cold solvent. A significant amount of product remains in the mother liquor.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent required for dissolution.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
Guide 2: Purification by Column Chromatography
This guide provides solutions to common problems encountered during the purification of this compound using column chromatography.
Problem: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate Solvent System. The eluent polarity may be too high or too low.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of ethyl acetate and hexane. A gradient elution, starting with a lower polarity and gradually increasing it, can often provide better separation.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
-
-
Possible Cause 3: Poorly Packed Column. Channels or cracks in the stationary phase lead to inefficient separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Problem: The product elutes with a tailing peak.
-
Possible Cause: Strong interaction with the stationary phase. The basic piperidine nitrogen interacts with acidic silanol groups on the silica gel.
-
Solution: Add a small percentage of triethylamine (0.5-2%) to the eluent to improve the peak shape. Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica.
-
Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization
This protocol is based on a method described for the purification of this compound.[1]
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol).
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid, tartaric acid, or 2,4,6-trinitrophenol) to the solution.
-
Stir the mixture until the salt precipitates. The mixture may require cooling to facilitate precipitation.
-
-
Recrystallization:
-
Isolate the precipitated salt by filtration.
-
Dissolve the salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified salt crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 1M sodium hydroxide or potassium hydroxide) until the solution is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for a structurally similar compound, 2-Methyl-1-(S-1-phenylethyl)piperidin-4-one.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).
-
To mitigate peak tailing, 1% triethylamine can be added to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting logical relationships for common purification challenges.
References
Technical Support Center: Synthesis of 3-Methyl-4-Piperidone Derivatives
Welcome to the technical support center for the synthesis of 3-methyl-4-piperidone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining 3-methyl-4-piperidone derivatives?
A1: The most prevalent methods for synthesizing the 3-methyl-4-piperidone core are the Dieckmann condensation, the Mannich reaction, and the aza-Michael addition. Each method has its own advantages and potential for side reactions.
Q2: I am observing a low yield in my Dieckmann condensation. What are the likely causes?
A2: Low yields in the Dieckmann condensation for preparing 3-methyl-4-piperidone derivatives can stem from several factors, including incomplete reaction, competing intermolecular condensation (dimerization), or degradation of the product under the reaction conditions. The choice of base and reaction temperature are critical parameters to control.
Q3: My Mannich reaction is producing a complex mixture of products that is difficult to purify. How can I improve the selectivity?
A3: The Mannich reaction, especially with unsymmetrical ketones like ethyl methyl ketone, can lead to multiple products due to lack of regioselectivity in enolate formation. Controlling the reaction pH and the order of addition of reagents can help in minimizing the formation of byproducts. Using a pre-formed iminium salt can also enhance selectivity.
Q4: What are the typical impurities I should look for in my final 3-methyl-4-piperidone product?
A4: Common impurities depend on the synthetic route. For Dieckmann condensation, you might find unreacted starting diester, the hydrolyzed β-keto acid, or dimeric byproducts. In the Mannich reaction, isomers with different substitution patterns on the piperidine ring and products of multiple additions are possible. Unreacted starting materials and catalysts are also common impurities across all methods.
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation
Symptom: The yield of the desired 3-methyl-4-piperidone is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Intermolecular Condensation (Dimerization): The enolate reacts with another molecule of the starting diester instead of intramolecularly. | - Increase Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. - Slow Addition: Add the diester slowly to a solution of the base to maintain a low concentration of the starting material. |
| Incorrect Base: The base used is not suitable for the reaction, leading to incomplete deprotonation or side reactions. | - Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF are often effective. - Avoid Protic Solvents: Using ethanol as a solvent with sodium ethoxide can lead to transesterification and other side reactions. |
| Reaction Temperature Too High/Low: The temperature is not optimal for the cyclization. | - Optimize Temperature: For sterically hindered bases like t-BuOK, lower temperatures are often preferred to minimize side reactions. For NaH, gentle heating might be required to initiate the reaction. |
| Product Degradation: The β-keto ester product is unstable under the reaction or workup conditions. | - Careful Workup: Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid) at a low temperature. Avoid prolonged exposure to strong acids or bases. |
Troubleshooting Workflow: Low Yield in Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Issue 2: Formation of Multiple Products in Mannich Reaction
Symptom: TLC and/or NMR analysis of the crude product shows multiple spots/peaks, indicating a mixture of isomers or byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity: The unsymmetrical ketone (ethyl methyl ketone) can form two different enolates, leading to the formation of both 3-methyl and 5-methyl-4-piperidone derivatives. | - Use a Directed Approach: Consider a synthetic strategy that introduces the methyl group in a separate, more controlled step if high purity of the 3-methyl isomer is crucial. |
| Dialkylation: The primary amine can react with two molecules of the ketone and formaldehyde, leading to a bis-Mannich base. | - Control Stoichiometry: Use a stoichiometric amount of the amine and formaldehyde relative to the ketone. - Slow Addition: Add the amine and formaldehyde solution slowly to the ketone solution. |
| Self-Condensation of Ketone: The ketone can undergo self-aldol condensation under the reaction conditions. | - Optimize pH: Maintain a slightly acidic pH (around 4-5) to favor the formation of the iminium ion without promoting significant aldol condensation. |
| Reaction with Excess Formaldehyde: Excess formaldehyde can lead to multiple additions and the formation of complex mixtures. | - Use Stoichiometric Formaldehyde: Carefully control the amount of formaldehyde used in the reaction. |
Side Reaction Pathway: Mannich Reaction
Caption: Potential products in the Mannich synthesis of 3-methyl-4-piperidone.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-methyl-4-piperidone via Alkylation
This protocol is adapted from a known procedure for the methylation of a pre-formed piperidone ring.
Materials:
-
1-benzyl-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove excess sodium hydride.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone via Mannich Reaction
This protocol is a general procedure based on the synthesis of similar compounds.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde (2 eq)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (2.0 eq), ethyl methyl ketone (1.0 eq), and ammonium acetate in ethanol.
-
Reflux the reaction mixture for the appropriate time (can range from a few hours to overnight, monitoring by TLC is recommended).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 3-Methyl-4-Piperidone via Dieckmann Condensation (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Yield of 3-Methyl-4-Piperidone (%) | Yield of Dimer (%) |
| 1 | NaOEt | Ethanol | 80 | 45 | 30 |
| 2 | NaH | THF | 65 | 75 | 10 |
| 3 | t-BuOK | THF | 25 | 85 | <5 |
| 4 | LDA | THF | -78 | 90 | <2 |
This data is illustrative and intended to show general trends.
Table 2: Influence of Reactant Stoichiometry in Mannich Reaction on Product Distribution (Illustrative Data)
| Entry | Ketone:Aldehyde:Amine Ratio | Yield of 3-Methyl-4-Piperidone (%) | Yield of Bis-Mannich Base (%) |
| 1 | 1 : 2 : 1 | 65 | 5 |
| 2 | 1 : 2.5 : 1 | 60 | 15 |
| 3 | 1 : 2 : 1.5 | 50 | 25 |
This data is illustrative and intended to show general trends.
Technical Support Center: 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-(2-phenylethyl)piperidin-4-one. Our aim is to help you overcome common challenges related to impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The synthesis of this compound, a derivative of N-phenethyl-4-piperidone (NPP), can be accomplished through several methods. A prevalent approach involves the N-alkylation of 3-methyl-4-piperidone with a phenylethyl halide. Another common strategy is a multi-step synthesis beginning with the Dieckmann condensation of a diester, followed by alkylation and other modifications.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Residual 3-methyl-4-piperidone and 2-phenylethyl halide.
-
Over-alkylation product: Formation of a quaternary ammonium salt due to the reaction of the product with another molecule of the phenylethyl halide.[1]
-
Side-products from Dieckmann condensation (if applicable): Oligomers or byproducts from competing intermolecular reactions.
-
Solvent residues: Residual solvents from the reaction or workup.
Q3: My reaction seems to be incomplete, with significant starting material remaining. What should I do?
A3: Incomplete reactions can be due to several factors. Consider the following troubleshooting steps:
-
Reaction time and temperature: Ensure the reaction has been allowed to proceed for a sufficient duration and at the optimal temperature as specified in your protocol.
-
Reagent quality: Verify the purity and reactivity of your starting materials and reagents. Moisture can be particularly detrimental to reactions involving strong bases.
-
Base strength and stoichiometry: For N-alkylation, the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen, while an insufficient amount will not drive the reaction to completion.
Q4: I am observing a significant amount of a polar, salt-like byproduct. What is it and how can I minimize its formation?
A4: This is likely a quaternary ammonium salt, an over-alkylation product.[1] To minimize its formation:
-
Control stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.[2]
-
Choice of alkylating agent: If possible, use a less reactive alkylating agent (e.g., a bromide instead of an iodide).
Troubleshooting Guides
Issue 1: Difficulty in Removing Impurities by Standard Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or dark-colored crude product | Presence of residual catalysts (if used), high-boiling point solvents, or degradation products.[3] | 1. Filtration: For catalyst residues, filter the crude mixture through a pad of celite. 2. Aqueous Wash: Perform an aqueous workup to remove water-soluble impurities and salts. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.[4] 4. Column Chromatography: For complex mixtures, silica gel chromatography is recommended. Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent to prevent tailing of the basic piperidine product.[3] |
| Product co-elutes with an impurity during column chromatography | Similar polarity of the product and the impurity. | 1. Solvent System Optimization: Experiment with different solvent systems with varying polarities. A shallow gradient elution can improve separation. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
| Product degrades during purification | Sensitivity to heat or acidic conditions.[3] | 1. Avoid High Temperatures: Concentrate solutions at reduced pressure and moderate temperatures. 2. Neutralize Silica Gel: As mentioned, add a small amount of a volatile base like triethylamine to the eluent for silica gel chromatography to prevent degradation on the acidic stationary phase.[3] |
Issue 2: Ambiguous Analytical Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in ¹H or ¹³C NMR spectrum | Presence of solvent residues or unknown impurities. | 1. Consult NMR Impurity Tables: Compare the chemical shifts of unknown peaks with published data for common laboratory solvents and reagents.[5][6][7] 2. 2D NMR Spectroscopy: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the impurities. |
| Broad peaks in NMR spectrum | Presence of paramagnetic impurities or dynamic exchange processes. | 1. Sample Filtration: Filter the NMR sample through a small plug of celite or silica gel to remove any particulate matter. 2. Variable Temperature NMR: Acquire spectra at different temperatures to investigate dynamic processes. |
| Multiple peaks in GC-MS or HPLC chromatogram | Presence of multiple impurities or isomers. | 1. MS Fragmentation Analysis: Analyze the mass spectra of the impurity peaks to identify their molecular weights and fragmentation patterns, which can provide clues to their structures. 2. Co-injection: If a suspected impurity is commercially available, co-inject it with your sample to confirm its retention time. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general guideline for the N-alkylation of 3-methyl-4-piperidone with a phenylethyl halide.
Materials:
-
3-methyl-4-piperidone
-
2-Phenylethyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add 3-methyl-4-piperidone (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents).
-
Begin stirring the suspension at room temperature.
-
Slowly add a solution of 2-phenylethyl bromide (1.0-1.1 equivalents) in the reaction solvent to the flask.
-
The reaction mixture may be heated to facilitate the reaction (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method suitable for analyzing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the proportion of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This method may require optimization depending on the specific impurities present in the sample.
Protocol 3: GC-MS Method for Impurity Identification
A general GC-MS method for the identification of volatile impurities.
| Parameter | Condition |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Visualizations
Caption: General experimental workflow for purification and analysis.
Caption: Logical troubleshooting approach for impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Column Chromatography for Piperidone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of piperidones.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the column chromatography of piperidones?
The most prevalent issues include peak tailing, co-elution of the target piperidone with impurities, and degradation of the compound on the stationary phase.[1][2][3] Piperidines, being basic compounds, tend to interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase.[2][3][4] This interaction can lead to asymmetrical peak shapes (tailing), poor separation, and in some cases, acid-catalyzed degradation of sensitive molecules.[2]
Q2: How can I prevent peak tailing when purifying piperidones on silica gel?
Peak tailing is often caused by the interaction between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica surface.[2][3][4] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount (1-2%) of a volatile base like triethylamine (TEA) or pyridine to the mobile phase.[2][5] This neutralizes the acidic sites on the silica gel, reducing secondary interactions.[2][5]
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[2]
-
Optimize the mobile phase: Adjusting the polarity and solvent composition can improve peak shape.[6]
-
Employ modern column technology: For high-performance liquid chromatography (HPLC), using end-capped columns or columns with polar-embedded or charged surface hybrid (CSH) technologies can significantly reduce tailing for basic compounds.[3][5]
Q3: My piperidone derivative appears to be degrading on the silica gel column. What can I do?
Some piperidone derivatives can be sensitive to the acidic nature of silica gel, leading to degradation or rearrangement reactions.[2] To address this:
-
Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.[2]
-
Deactivate the silica gel: As with preventing tailing, adding a base like triethylamine to the mobile phase can help neutralize the acidic silica surface.[2]
-
Use an alternative stationary phase: Neutral or basic alumina, or reversed-phase silica (C18) can be viable alternatives.[2]
-
Lower the temperature: If possible, running the chromatography at a lower temperature can slow down degradation.
Q4: How do I choose an appropriate solvent system (mobile phase) for my piperidone purification?
The choice of mobile phase is critical for achieving good separation. A general approach involves:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems.[7][8] A good solvent system will give your target piperidone an Rf value of approximately 0.3.[8]
-
Start with common solvent mixtures: For normal-phase chromatography on silica, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common starting points.[8][9]
-
Consider gradient elution: For complex mixtures with compounds of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant solvent composition) elution.[10][11][12]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of piperidones.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Strong interaction of basic piperidone with acidic silica.[2][3] - Column overload.[13][14] - Secondary interactions with silanol groups.[3][4] | - Add 1-2% triethylamine or pyridine to the eluent.[2] - Use neutral or basic alumina as the stationary phase.[2] - For HPLC, use a base-deactivated or end-capped column.[3][5] - Reduce the amount of sample loaded onto the column.[14] |
| Co-elution of Impurities | - Inappropriate mobile phase polarity. - Poorly packed column.[15] - Insufficient difference in polarity between the piperidone and the impurity. | - Optimize the solvent system using TLC to maximize the difference in Rf values. - Use a shallower solvent gradient during elution.[16] - Ensure the column is packed uniformly without cracks or air bubbles.[15] - Consider a different stationary phase (e.g., alumina, reversed-phase C18).[2] |
| Compound Degradation on Column | - Acidity of the silica gel.[2] - Prolonged exposure to the stationary phase. | - Deactivate the silica gel with a base (e.g., triethylamine).[2] - Use flash chromatography to minimize run time.[2] - Switch to a less acidic stationary phase like neutral alumina.[2] |
| Poor Resolution/Separation | - Incorrect mobile phase strength.[2] - Column is too short.[2] - Flow rate is too high.[2] - Improper column packing.[15] | - Adjust the mobile phase composition to achieve better separation on TLC first. - Increase the column length to provide more theoretical plates.[2] - Lower the flow rate to improve separation efficiency.[2] - Repack the column carefully to ensure a uniform bed.[15] |
| Compound Not Eluting from the Column | - Mobile phase is not polar enough. - Compound may have degraded or irreversibly adsorbed to the stationary phase.[17] | - Gradually increase the polarity of the mobile phase (gradient elution).[11] - If the compound is very polar, consider using a more polar solvent system, such as methanol in dichloromethane.[17] - Check for compound stability on silica gel using a 2D TLC experiment.[17] |
| Compound Precipitates During Purification | - Poor solubility of the purified compound in the mobile phase.[18] | - Change the solvent system to one in which the compound is more soluble. - Use a dry loading technique to apply the sample to the column.[18] - Add a modifier to the mobile phase to improve solubility.[18] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to neutralize the acidic sites on silica gel to minimize peak tailing and degradation of basic compounds like piperidones.[2]
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add Base: To the mobile phase, add 1-2% (v/v) of triethylamine or pyridine.
-
Mix: Slowly add the silica gel to the base-containing mobile phase while stirring to create a uniform slurry.
-
Equilibrate: Allow the slurry to stir for at least 30 minutes to ensure the base has sufficiently neutralized the acidic sites on the silica.
-
Pack the Column: Proceed to pack the chromatography column with the deactivated silica slurry as you would normally.
Protocol 2: Dry Loading of Sample onto the Column
This method is useful for samples that have poor solubility in the initial mobile phase or when a very concentrated starting band is required.[19]
-
Dissolve the Sample: Dissolve your crude piperidone product in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Mix and Evaporate: Add the solution of your compound to the silica gel and mix thoroughly to ensure the compound is evenly adsorbed. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed chromatography column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[19]
-
Begin Elution: Carefully add the mobile phase and begin the elution process.
Visualizations
Caption: A generalized workflow for the column chromatography purification of piperidones.
Caption: A troubleshooting decision tree for common issues in piperidone chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. mastelf.com [mastelf.com]
- 15. benchchem.com [benchchem.com]
- 16. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 17. Chromatography [chem.rochester.edu]
- 18. biotage.com [biotage.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing byproduct formation in fentanyl precursor synthesis
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methyl-1-(2-phenylethyl)piperidin-4-one is a crucial building block for various pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this piperidone derivative, offering detailed experimental protocols, quantitative data, and workflow visualizations to inform strategic decisions in the laboratory and during process development.
Comparison of Synthetic Routes
Three main synthetic strategies have been identified for the preparation of this compound: synthesis from 3-methyl-4-hydroxypyridine, the Dieckmann condensation, and the reductive amination or alkylation of 3-methyl-4-piperidone. The practicality of the latter two approaches is largely dependent on the availability of the requisite starting materials.
| Parameter | Route 1: From 3-Methyl-4-hydroxypyridine | Route 2: Dieckmann Condensation | Route 3: Reductive Amination / Alkylation |
| Starting Materials | 3-Methyl-4-hydroxypyridine, Phenethyl halide | Phenylethylamine, Methyl crotonate | 3-Methyl-4-piperidone, Phenylacetaldehyde or Phenethyl halide |
| Number of Steps | 2 | 3 | 1 |
| Reported Overall Yield | ~79%[1] | 40-72% (estimated for analogous compounds)[2] | Not reported (dependent on starting material) |
| Reaction Time | 24-36 hours | 24-48 hours | 12-24 hours |
| Starting Material Availability | Readily available | Readily available | Limited and expensive |
| Key Advantages | High overall yield, readily available starting material.[1] | Utilizes simple starting materials. | Single-step reaction. |
| Key Disadvantages | Use of halogenated reagents. | Moderate yields, multi-step process. | Poor availability of 3-methyl-4-piperidone.[3] |
Experimental Protocols
Route 1: Synthesis from 3-Methyl-4-hydroxypyridine
This two-step synthesis is a highly efficient method that begins with the formation of a quaternary ammonium salt, which is then reduced to the target piperidone.[1]
Step 1: Synthesis of 1-(2-Phenylethyl)-3-methyl-4-oxopyridinium Bromide
-
To a solution of 3-methyl-4-hydroxypyridine (1.0 eq) in acetonitrile, add 2-bromo-1-phenylethane (1.2 eq).
-
The reaction mixture is stirred at reflux for 12-16 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with cold acetonitrile and dried under vacuum to yield the quaternary ammonium salt.
Step 2: Reduction to this compound
-
The quaternary ammonium salt (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (3.0 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford the crude product.
-
Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane) yields the pure this compound.
Route 2: Dieckmann Condensation
This classical approach involves the formation of a diester intermediate, followed by an intramolecular cyclization to form the piperidone ring.[2]
Step 1: Synthesis of N,N-bis(1-carbomethoxypropyl)phenylethylamine
-
To a solution of phenylethylamine (1.0 eq) in methanol, add methyl crotonate (2.2 eq).
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude diester.
Step 2: Dieckmann Condensation
-
The crude diester is dissolved in toluene.
-
Sodium methoxide (1.5 eq) is added, and the mixture is heated to reflux for 8-12 hours.
-
After cooling, the reaction is quenched by the addition of aqueous hydrochloric acid until the pH is acidic.
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried, and concentrated to give the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
The crude β-keto ester is refluxed in 10% aqueous hydrochloric acid for 4-6 hours.
-
The solution is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the final product.
Visualizations
Reaction Pathways
Caption: Comparative reaction schemes for the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of organic compounds.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Fentanyl Precursor Analysis Methods
For Immediate Release
In response to the escalating opioid crisis, the scientific community is intensifying efforts to control the illicit production of fentanyl. A critical aspect of this endeavor is the robust and reliable analysis of its chemical precursors, primarily 4-anilino-N-phenethylpiperidine (4-ANPP) and N-phenethyl-4-piperidone (NPP). This guide offers a comprehensive comparison of validated analytical methods for these precursors, providing researchers, scientists, and drug development professionals with the data and protocols necessary to select and implement the most suitable techniques for their specific needs.
The analysis of fentanyl precursors presents unique challenges due to the low concentrations often encountered and the complexity of sample matrices. This guide focuses on the most prevalent and validated techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), while also exploring the utility of Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy for specific applications.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the nature of the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of validated methods for the analysis of 4-ANPP and NPP.
Table 1: Performance Characteristics of LC-MS/MS Methods for 4-ANPP and NPP Analysis
| Analyte | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Citation |
| 4-ANPP | Whole Blood | 0.1 - 50 ng/mL | 80.3 - 119.7 | < 15 | 0.017 - 0.056 ng/mL | 0.1 - 0.5 ng/mL | [1] |
| 4-ANPP | Oral Fluid | 1 - 100 ng/mL | 85.9 - 114.1 | < 15.2 | 0.5 ng/mL | 1 ng/mL | [2] |
| 4-ANPP | Urine | 1 - 500 ng/mL | < 10% deviation | < 10 | Not explicitly stated | 10:1 S/N | [3] |
| 4-ANPP | Hair | 0.3 - 20 pg/mg | 88.7 - 109.8 | < 14.7 | 0.1 - 0.3 pg/mg | 0.3 - 0.9 pg/mg | [4] |
| NPP | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| Fentanyl & Precursors | Urine, Oral Fluid, Blood | 10 pg/mL - 1000 ng/mL | < 10% deviation | < 10 | Not explicitly stated | 10:1 S/N | [3] |
Table 2: Performance Characteristics of GC-MS Methods for 4-ANPP Analysis
| Analyte | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Citation |
| 4-ANPP | Drug Powder | Not Specified | Validated | Validated | Not Specified | Not Specified | [7][8] |
Note: Data for NPP using GC-MS is limited in the reviewed literature. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are presented as reported in the source, which may be a range or a signal-to-noise ratio (S/N).
Experimental Protocols
Detailed and validated experimental protocols are paramount for reproducible and reliable results. Below are representative methodologies for the analysis of fentanyl precursors.
LC-MS/MS Method for 4-ANPP in Whole Blood
This method is suitable for the quantitative analysis of 4-ANPP in complex biological matrices.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 1 mL of whole blood, add an internal standard.
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. Instrumental Analysis
-
Chromatography: Utilize a C18 or biphenyl analytical column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 4-ANPP and the internal standard.
3. Validation Parameters
-
Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.1 - 50 ng/mL).
-
Accuracy and Precision: Determine by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
LOD and LOQ: Calculate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS Method for Fentanyl and Precursor Screening in Seized Drug Material
This method is effective for the identification and quantification of fentanyl and its precursors in solid drug samples.
1. Sample Preparation: Liquid-Liquid Extraction
-
Accurately weigh a portion of the homogenized powder sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add an internal standard.
-
Perform a single-step basic liquid-liquid extraction.
-
Inject an aliquot of the organic layer into the GC-MS.
2. Instrumental Analysis
-
Gas Chromatography: Use a capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane) with a temperature programming ramp.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, monitoring characteristic ions for fentanyl and its precursors.
3. Validation
-
The method should be validated according to SWGDRUG recommendations, including assessments of the calibration model, accuracy, precision, carryover, and limit of detection.[7][8]
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the key steps in method validation and a typical sample analysis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 175. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. cfsre.org [cfsre.org]
- 8. Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing ‘Dope’ Samples with One-Step Liquid Extraction [cfsre.org]
A Comparative Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one and Other Key Fentanyl Precursors for Synthetic Opioid Research and Development
This guide provides a detailed comparison of 3-Methyl-1-(2-phenylethyl)piperidin-4-one and other significant precursors used in the synthesis of fentanyl and its analogues. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview of chemical properties, synthesis pathways, and available performance data to inform research and analytical efforts.
Introduction to Fentanyl Precursors
Fentanyl, a potent synthetic opioid, and its analogues are synthesized through various chemical routes, each employing a specific set of precursor chemicals.[1][2] The choice of precursor can significantly influence the synthesis strategy, yield, and impurity profile of the final product. Understanding the characteristics of these precursors is crucial for forensic analysis, and for the development of novel analgesics. This guide focuses on a comparative analysis of several key precursors, including this compound, N-phenethyl-4-piperidone (NPP), and 4-anilino-N-phenethylpiperidine (ANPP), among others.
Chemical and Physical Properties of Selected Fentanyl Precursors
The selection of a precursor is often dictated by its availability and the intended synthetic route. The table below summarizes the key chemical and physical properties of this compound and other commonly encountered fentanyl precursors.
| Precursor Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | - | 82003-82-5 | C14H19NO | 217.31 |
| N-Phenethyl-4-piperidone | NPP | 39742-60-4 | C13H17NO | 203.28 |
| 4-Anilino-N-phenethylpiperidine | ANPP | 21409-26-7 | C19H24N2 | 280.41 |
| N-Phenyl-4-piperidinamine | 4-AP | 23056-29-3 | C11H16N2 | 176.26 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 1-boc-4-AP | 125541-22-2 | C16H24N2O2 | 276.38 |
| Norfentanyl | - | 1609-66-1 | C14H20N2O | 232.32 |
Major Synthesis Pathways of Fentanyl and its Analogues
Several synthetic routes to fentanyl and its analogues have been identified, each characterized by specific precursors and intermediates. The choice of a particular pathway can be influenced by the availability of starting materials and the desired scale of synthesis.
1. The Siegfried Synthesis Route: This is a well-known method that typically starts with N-phenethyl-4-piperidone (NPP).[3] NPP is reacted with aniline to form an imine, which is subsequently reduced to 4-anilino-N-phenethylpiperidine (ANPP). The final step involves the acylation of ANPP with propionyl chloride or propionic anhydride to yield fentanyl.[3]
2. The Janssen Synthesis Route: The original synthesis developed by Paul Janssen starts with 1-benzyl-4-piperidone.[4] This is reacted with aniline and then reduced. Following acylation, the benzyl protecting group is removed and the resulting norfentanyl is alkylated with phenethyl bromide to produce fentanyl.[4]
3. Synthesis Route Utilizing N-Boc-4-piperidinone: This route begins with the reductive amination of N-Boc-4-piperidinone with aniline to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP).[5] This intermediate is then acylated, followed by the removal of the Boc protecting group and subsequent N-alkylation with a phenethyl group to yield fentanyl.[5]
4. Synthesis of 3-Methylfentanyl: The synthesis of this potent fentanyl analogue specifically utilizes this compound as a key starting material.[6][7] The synthesis follows a similar pathway to the Siegfried route, involving reductive amination with aniline and subsequent acylation. The methyl group at the 3-position of the piperidine ring is a defining structural feature of this analogue.[6][8]
Caption: Key synthetic routes to fentanyl and 3-methylfentanyl.
Comparative Performance and Experimental Data
Direct, peer-reviewed comparative studies on the "performance" of these precursors in terms of reaction yield, time, and purity under standardized conditions are limited in publicly available literature. However, data from individual synthesis reports provide insights into the efficiency of certain pathways.
An optimized, three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride has been reported with high yields at each step.[9] The table below summarizes the reported yields for this specific pathway, which can serve as a benchmark for synthetic efficiency.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| 1. Alkylation | 4-Piperidone monohydrate hydrochloride | N-phenylethylpiperidin-4-one (NPP) | 2-(Bromoethyl)benzene, Cs2CO3 | 88 |
| 2. Reductive Amination | N-phenylethylpiperidin-4-one (NPP) | N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) | Aniline, NaBH(OAc)3, Acetic Acid | 91 |
| 3. Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) | Fentanyl | Propionyl chloride, Hunig's base | 95 |
| Overall | 4-Piperidone monohydrate hydrochloride | Fentanyl | ~73 |
Data sourced from Valenta et al. (2014).[9]
The synthesis of 3-methylfentanyl from this compound is expected to proceed with similar efficiency to the analogous steps in the Siegfried route for fentanyl, although specific yield data is less commonly reported in academic literature. The presence of the methyl group can introduce stereoisomers, which may require additional purification steps to isolate the most potent cis-(+)-isomer.[6]
Experimental Protocols
The following are representative experimental protocols derived from published synthetic methods. These are provided for informational purposes for a research audience and illustrate the chemical transformations involved.
Protocol 1: Synthesis of N-phenylethylpiperidin-4-one (NPP) from 4-Piperidone [9]
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate.
-
Add 2-(bromoethyl)benzene to the mixture.
-
Heat the reaction mixture at reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure N-phenylethylpiperidin-4-one.
Protocol 2: Synthesis of Fentanyl from ANPP (Acylation) [9]
-
Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) and a non-nucleophilic base (e.g., Hunig's base) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add propionyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-4 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate in vacuo to yield fentanyl.
Caption: Workflow for comparative analysis of fentanyl precursors.
Analytical Methodologies for Precursor and Product Identification
The identification and quantification of fentanyl precursors and their resulting products are critical in both forensic and research settings. A variety of analytical techniques are employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique for the separation and identification of volatile and semi-volatile compounds, including fentanyl, its analogues, and many of their precursors.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of non-volatile or thermally labile compounds. It is particularly useful for the detection of these substances in complex matrices, including biological samples.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules, which is invaluable for the unambiguous identification of precursors and final products. It can also be used to quantify substances and to analyze impurity profiles, which may help in identifying the synthetic route used.[11]
-
Raman Spectroscopy: Handheld Raman spectrometers are increasingly used by law enforcement for the rapid, non-destructive identification of fentanyl and its precursors, even through some packaging.[12]
Conclusion
This compound is a key precursor specifically for the synthesis of 3-methylfentanyl, a potent analogue of fentanyl. Its structure and reactivity are analogous to N-phenethyl-4-piperidone (NPP), a more common precursor in the synthesis of fentanyl itself via the Siegfried route. While quantitative, direct comparative performance data between these and other precursors like ANPP or N-Boc-4-piperidone is not extensively published, the efficiency of the synthetic transformations from these precursors is generally high, as evidenced by reported yields in optimized protocols.
The choice of precursor is intrinsically linked to the desired final product (fentanyl vs. an analogue) and the overall synthetic strategy. For researchers in drug development and forensic science, a thorough understanding of these precursors and their corresponding synthesis pathways is essential for the identification of synthetic routes, the characterization of novel compounds, and the development of effective analytical and interdiction strategies.
References
- 1. cfsre.org [cfsre.org]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndlegis.gov [ndlegis.gov]
- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 175. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data - Magritek [magritek.com]
- 12. rigaku.com [rigaku.com]
A Spectroscopic Comparison of 3-Methyl-4-Piperidone Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various 3-methyl-4-piperidone derivatives, focusing on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and further development of these heterocyclic compounds, which are notable for their diverse biological activities.
Data Presentation
The following tables summarize the quantitative spectroscopic data for a series of 2,6-diaryl-3-methyl-4-piperidone derivatives. These compounds are synthesized via a Mannich reaction, and their characterization is crucial for understanding their structure-activity relationships.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Selected 2,6-Diaryl-3-methyl-4-piperidone Derivatives [1][2]
| Compound | Ar¹ | Ar² | H-2 | H-3 | H-5a | H-5e | H-6 | -CH₃ | NH | Aromatic-H |
| I | C₆H₅ | C₆H₅ | 3.87 (s) | - | 2.45-2.50 (dd) | 3.39-3.44 (t) | 3.97-4.00 (dd) | 1.38 (s) | 1.66 (s) | 7.16-7.41 (m) |
| II | p-CH₃C₆H₄ | p-CH₃C₆H₄ | 3.93 (s) | - | 2.51-2.54 (dd) | 3.40-3.45 (dd) | 4.03-4.06 (dd) | 1.43 (s) | 1.70 (s) | 7.33-7.50 (m) |
| III | p-ClC₆H₄ | p-ClC₆H₄ | 3.93 (s) | - | 2.51-2.54 (dd) | 3.40-3.45 (dd) | 4.03-4.06 (dd) | 1.43 (s) | 1.70 (s) | 7.33-7.50 (m) |
Note: Spectra were recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Selected 2,6-Diaryl-3-methyl-4-piperidone Derivatives [1][2]
| Compound | Ar¹ | Ar² | C-2 | C-3 | C-4 (C=O) | C-5 | C-6 | -CH₃ | Aromatic-C |
| I | C₆H₅ | C₆H₅ | 69.88 | 72.02 | 202.69 | 45.60 | 61.49 | 22.25 | 126.89-129.52, 137.32, 142.27 (ipso) |
| II | p-CH₃C₆H₄ | p-CH₃C₆H₄ | 69.62 | 72.16 | 203.07 | 45.58 | 61.18 | 21.37 | 126.76-129.69, 134.32, 138.01, 138.56, 139.32 (ipso) |
| III | p-ClC₆H₄ | p-ClC₆H₄ | 68.92 | 71.31 | 201.73 | 45.24 | 60.54 | 21.92 | 128.04-130.55, 133.93, 134.67, 135.41, 140.41 (ipso) |
Note: Spectra were recorded in CDCl₃. Chemical shifts (δ) are in ppm relative to TMS.
Table 3: FT-IR Spectroscopic Data (cm⁻¹) for Selected 2,6-Diaryl-3-methyl-4-piperidone Derivatives [1][2]
| Compound | Ar¹ | Ar² | ν(N-H) | ν(C-H, aromatic) | ν(C=O) | ν(C=C, aromatic) | ν(C-Cl) |
| I | C₆H₅ | C₆H₅ | 3333.64 | 3063.43, 3007.40 | 1713.51 | 1602.76, 1495.15 | 749.57 |
| II | p-CH₃C₆H₄ | p-CH₃C₆H₄ | 3332.57 | 3095.35, 3007.79 | 1715.40 | 1615.57, 1513.79 | 738.68 |
| III | p-ClC₆H₄ | p-ClC₆H₄ | 3325.87 | 3047.68, 3009.09 | 1715.63 | 1596.88, 1491.72 | 799.88 |
Note: Spectra were recorded using KBr pellets.
Table 4: Mass Spectrometry Data for a Representative 3-Chloro-3-methyl-2,6-bis(4-methoxyphenyl)piperidin-4-one [3]
| m/z | Ion |
| 368.1 | [M+H]⁺ |
Note: Ionization Mode: Electrospray Ionization (ESI).
Experimental Protocols
The following experimental protocols are generalized from the cited literature for the synthesis and spectroscopic analysis of 2,6-diaryl-3-methyl-4-piperidone derivatives.
Synthesis: Mannich Reaction[1][3][4]
A mixture of an appropriately substituted aromatic aldehyde (2 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,6-diaryl-3-methyl-4-piperidone derivative.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy : NMR spectra are recorded on a Bruker spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) with tetramethylsilane (TMS) as the internal standard.
-
FT-IR Spectroscopy : Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.
-
Mass Spectrometry : Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3-methyl-4-piperidone derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of 3-methyl-4-piperidone derivatives.
AKT1 Signaling Pathway
Certain N-methyl-4-piperidone derivatives have shown potential as inhibitors of the AKT1 signaling pathway, which is a key regulator of cell proliferation and survival and is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified AKT1 signaling pathway and the potential point of inhibition by 3-methyl-4-piperidone derivatives.
References
Purity Analysis of Synthetic 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of common analytical techniques for determining the purity of synthetic 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. reference standard characterization). HPLC, GC-MS, and qNMR each offer distinct advantages and disadvantages for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Quantification of nuclei based on the intensity of their resonance signals relative to a certified internal standard. |
| Strengths | - High sensitivity for trace impurities.[2] - Suitable for non-volatile and thermally labile compounds. - Well-established and widely used in pharmaceutical analysis. | - High specificity and sensitivity for volatile impurities.[3] - Provides structural information for impurity identification.[2][4] - Excellent for separating isomers. | - Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[5][6] - Non-destructive technique.[5][6] - Provides structural confirmation of the main component and impurities.[5][7] |
| Weaknesses | - Requires a reference standard for each impurity for accurate quantification. - May have difficulty with structurally very similar impurities. | - Limited to volatile and thermally stable compounds. - Derivatization may be required for non-volatile compounds, adding complexity. | - Lower sensitivity compared to HPLC and GC-MS for trace impurities.[2] - Potential for signal overlap in complex mixtures.[6] |
| Typical Use Case | Routine quality control, stability testing, and quantification of known impurities. | Identification and quantification of volatile organic impurities, residual solvents, and reaction byproducts. | Purity determination of reference standards, confirmation of structure, and quantification of major components. |
Supporting Experimental Data
To illustrate the application of these techniques, consider the hypothetical purity analysis of two batches of this compound synthesized via two different routes: a reductive amination pathway and a Dieckmann condensation approach.[3][8]
Table 2: Hypothetical Purity Data for this compound
| Analytical Technique | Synthesis Route | Purity (%) | Major Impurity Identified | Impurity Level (%) |
| HPLC | Reductive Amination | 98.5 | Unreacted 4-Piperidone | 0.8 |
| Dieckmann Condensation | 99.2 | Isomeric byproduct | 0.5 | |
| GC-MS | Reductive Amination | 98.7 | Residual Toluene | 0.2 |
| Dieckmann Condensation | 99.3 | N-phenethylamine | 0.3 | |
| qNMR | Reductive Amination | 98.2 | N/A | N/A |
| Dieckmann Condensation | 99.0 | N/A | N/A |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar piperidin-4-one derivatives and can be adapted for this compound.[3][5]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of volatile impurities and byproducts.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.[3]
-
Injection Volume: 1 µL (split mode).
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative ¹H NMR (qNMR) Protocol
This method provides an absolute purity value without the need for a specific analyte reference standard.[5][6]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[5]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean NMR tube.[5][10] Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse, calibrated for each sample.[10]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the workflow for purity analysis and a comparison of the analytical techniques.
Caption: General workflow for the purity analysis of a synthetic compound.
Caption: Key features of HPLC, GC-MS, and qNMR for purity analysis.
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Methyl cis-(+)-3-methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of LC-MS and GC-MS for the Quantification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
The analysis of synthetic compounds such as 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a piperidin-4-one derivative with potential applications in pharmaceutical research and development, necessitates robust and reliable analytical methodologies. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that can significantly impact the quality and utility of the obtained data. This guide provides an objective comparison of these two powerful techniques for the analysis of this compound, supported by experimental data from closely related compounds and detailed methodological considerations.
Executive Summary: LC-MS vs. GC-MS at a Glance
Both LC-MS and GC-MS are highly capable techniques for the analysis of this compound. However, they possess distinct advantages and disadvantages that make them suitable for different analytical objectives.
LC-MS generally offers higher sensitivity, simpler sample preparation, and is well-suited for the analysis of thermally labile and non-volatile compounds without the need for chemical derivatization. This makes it a powerful tool for bioanalytical applications where trace-level detection in complex matrices is often required.
GC-MS , on the other hand, provides highly reproducible fragmentation patterns, which is beneficial for structural elucidation and compound identification. While it may require derivatization to improve the volatility and thermal stability of polar analytes like piperidin-4-one derivatives, its established libraries and robust nature make it a valuable technique for routine analysis and quality control.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS/MS |
| Linear Range | 3.0–220.0 pg/mg | 0.5–5.0 ng/mg |
| Limit of Detection (LOD) | 0.05 pg/mg | 0.02–0.05 ng/mg |
| Recovery Rate | >84% | >86% |
| Coefficient of Determination (r²) | >0.999 | >0.999 |
As the data indicates, LC-MS/MS demonstrates significantly lower detection limits, suggesting superior sensitivity for trace-level analysis. Both techniques exhibit excellent linearity and recovery rates.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of piperidin-4-one derivatives by LC-MS/MS and GC-MS. These are generalized methods and should be optimized for the specific analyte and matrix.
LC-MS/MS Experimental Protocol
This protocol is designed for the quantitative analysis of this compound in a biological matrix such as plasma.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 20 psi.
-
Capillary Voltage: 4000 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions, as well as collision energies, should be optimized for this compound.
-
GC-MS Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound, which may require derivatization for optimal performance.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., urine), add an appropriate internal standard.
-
Adjust the pH to > 9 with a suitable buffer.
-
Extract with 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization (if necessary): Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to 70°C for 30 minutes to form a more volatile and thermally stable derivative.
-
-
Chromatographic Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logical comparison between LC-MS and GC-MS, the following diagrams are provided.
Conclusion and Recommendations
The choice between LC-MS and GC-MS for the analysis of this compound depends on the specific requirements of the study.
-
For bioanalytical studies requiring high sensitivity and the analysis of the native compound in complex biological matrices, LC-MS/MS is the recommended technique. Its ability to analyze the compound without derivatization and its superior detection limits make it ideal for pharmacokinetic and toxicological research.
-
For routine quality control, purity assessment, and structural confirmation where high throughput and robust, reproducible fragmentation are paramount, GC-MS is a strong candidate. While it may necessitate method development for derivatization, the resulting data can be highly reliable and easily compared across different laboratories.
Ultimately, the optimal approach may involve the use of both techniques to leverage their complementary strengths, providing a comprehensive analytical characterization of this compound.
References
A Comparative Guide to the Catalytic Synthesis of 3-Methyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry, has been approached through various synthetic strategies. The efficiency of these methods is often dictated by the choice of catalyst, which can significantly influence reaction rates, yields, and overall process viability. This guide provides an objective comparison of different catalytic and stoichiometric approaches to the synthesis of 3-methyl-4-piperidone and its N-substituted analogues, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for different methods of synthesizing N-substituted 3-methyl-4-piperidone derivatives. These examples utilize distinct activation strategies, providing a comparative overview of their efficacy.
| Method | Catalyst/Reagent | Key Reactants | Product | Yield (%) | Reference |
| Catalytic Route A | p-Toluenesulfonic acid | Diethyl 1,3-acetonedicarboxylate, Formaldehyde, Methylamine | N-Methyl-4-piperidone | 91.7% | [1] |
| Catalytic Route B | Lewis Acid (e.g., AlCl₃) for precursor synthesis | 1,5-dichloro-3-pentanone, Methylamine | N-Methyl-4-piperidone | 75.2-80.2% | |
| Base-Mediated Synthesis | Sodium Hydride (NaH) | 1-Benzyl-4-piperidone, Methyl iodide | 1-Benzyl-3-methyl-4-piperidone | ~38% | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Catalytic Route A: p-Toluenesulfonic Acid Catalyzed Cyclocondensation
This method involves a multi-component reaction followed by hydrolysis and decarboxylation.
Step 1: Cyclocondensation
-
To a solution of diethyl 1,3-acetonedicarboxylate in benzene, add p-toluenesulfonic acid and a suitable catalyst.
-
Under stirring, add formaldehyde and methylamine to the mixture.
-
Heat the reaction mixture to reflux.
-
After completion of the reaction, cool the mixture to room temperature and filter to remove any solid byproducts.
Step 2: Hydrolysis and Decarboxylation
-
To the filtrate from Step 1, add concentrated hydrochloric acid and stir for 4 hours.
-
Centrifuge the mixture and separate the hydrochloric acid layer.
-
Heat the acidic layer to reflux to effect decarboxylation.
-
After the reaction is complete, cool the solution and adjust the pH to 12 with a suitable base.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to obtain N-methyl-4-piperidone.[1]
Catalytic Route B: Lewis Acid in Precursor Synthesis followed by Cyclization
This synthetic approach involves the preparation of a key intermediate, 1,5-dichloro-3-pentanone, via a Friedel-Crafts reaction, which is then cyclized with a primary amine.
Step 1: Synthesis of 1,5-dichloro-3-pentanone (Precursor)
-
In a suitable solvent such as dichloromethane, carry out a Friedel-Crafts reaction between 3-chloropropionyl chloride and ethylene gas in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).
Step 2: Synthesis of N-Methyl-4-piperidone
-
React 1,5-dichloro-3-pentanone with methylamine in a suitable solvent. The ring closure occurs via nucleophilic substitution of the chlorine atoms by the amine.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete, the mixture is worked up by pouring it into water and filtering.
-
The filtrate is concentrated, and the pH is adjusted to 10 with sodium hydroxide.
-
The product is extracted with an organic solvent like dichloromethane, dried, and the solvent is evaporated to yield N-methyl-4-piperidone.
Base-Mediated Synthesis: Sodium Hydride Mediated Alkylation
This method describes the methylation of a pre-formed piperidone ring at the 3-position using a strong base.
-
Suspend 60% sodium hydride (4.2 g) in 200 ml of tetrahydrofuran.
-
Prepare a solution of 1-benzyl-4-piperidone (18.9 g) and methyl iodide (17.9 g) in 20 ml of tetrahydrofuran.
-
Add the solution of the piperidone and methyl iodide dropwise to the sodium hydride suspension at room temperature over 5 minutes.
-
Heat the mixture to 60°C and stir for 5 hours.
-
After the reaction, filter the mixture and concentrate the filtrate.
-
Pour the concentrate into 150 ml of water and extract three times with 120 ml portions of ethyl acetate.
-
Wash the combined organic extracts with 150 ml of brine and dry over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain the crude product.
-
Purify the oily residue by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 2:1 V/V) to yield 8.0 g of 1-benzyl-3-methyl-4-piperidone.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflow and the different synthetic routes described.
Caption: General experimental workflow for the synthesis, purification, and analysis of 3-methyl-4-piperidone derivatives.
Caption: Comparative synthetic pathways to N-substituted 3-methyl-4-piperidone derivatives.
References
A Comparative Analysis of Piperidone Synthesis: Dieckmann Condensation vs. Siegfried Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidone scaffolds is a critical step in the creation of a vast array of pharmaceuticals. Two notable methods for constructing the piperidone ring are the Dieckmann condensation and the Siegfried synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Dieckmann vs. Siegfried
| Feature | Dieckmann Condensation | Siegfried Synthesis |
| Starting Materials | Primary amine, α,β-unsaturated esters (e.g., methyl acrylate) | 4-Piperidone, alkylating agent (e.g., phenethyl bromide) |
| Key Transformation | Intramolecular cyclization of a diester | N-alkylation of a pre-formed piperidone ring |
| Typical Yield | 60-90% | ~96% |
| Versatility | Allows for the synthesis of variously substituted piperidones | Primarily used for N-substituted 4-piperidones |
| Scalability | Can be scaled up, but requires careful control of conditions | Readily scalable |
| Associated Products | Fentanyl analogues, other pharmaceuticals | Fentanyl and its analogues |
Introduction to the Synthetic Routes
The Dieckmann condensation is a well-established organic reaction that involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester.[1][2] Subsequent hydrolysis and decarboxylation of this intermediate yields the desired cyclic ketone, in this case, a piperidone.[3] This method is versatile, allowing for the synthesis of a variety of substituted piperidones by choosing appropriate starting materials.[4]
The Siegfried synthesis , in contrast, is a more direct approach for producing N-substituted 4-piperidones. This method, often associated with clandestine fentanyl synthesis, typically involves the N-alkylation of a pre-existing 4-piperidone core.[5][6] While less versatile in terms of substitution patterns on the piperidone ring itself, it is a high-yielding and straightforward procedure for its specific targets.[7]
Quantitative Comparison of N-Phenethyl-4-piperidone (NPP) Synthesis
To provide a direct comparison, the synthesis of N-phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of fentanyl and its analogs, is examined.
| Synthesis Method | Key Reagents | Reported Yield (%) | Reference |
| Dieckmann Condensation | Phenethylamine, Methyl Acrylate, Sodium Methoxide | 89.5 | [8] |
| Dieckmann Condensation | N,N-bis(carbomethoxyethyl)phenethylamine, Sodium metal | 72 | [9] |
| Dieckmann Condensation | N,N-bis(carbomethoxyethyl)phenethylamine, NaH | 64 | [9] |
| Dieckmann Condensation | N,N-bis(carbomethoxyethyl)phenethylamine, NaOtBu | 61 | [9] |
| Siegfried Synthesis | 4-Piperidone HCl, Phenethyl bromide, Na2CO3, NaI | 96 | [7] |
Experimental Protocols
Dieckmann Condensation for N-Phenethyl-4-piperidone
This protocol is adapted from a reported one-pot synthesis.[8]
Step 1: Formation of the Diester
-
A mixture of methyl acrylate and anhydrous methanol is stirred for 30 minutes.
-
A solution of β-phenethylamine in anhydrous methanol is added dropwise under ice bath cooling, maintaining an internal temperature below 40°C.
-
After the addition is complete, the mixture is heated to reflux and stirred for 8 hours.
-
The methanol and excess methyl acrylate are removed under reduced pressure to yield the crude N,N-bis(β-methoxycarbonylethyl)phenethylamine.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
-
The crude diester is added dropwise to a refluxing solution of sodium methoxide in toluene.
-
The reaction mixture is refluxed for an additional 3 hours.
-
After cooling to room temperature, 25% hydrochloric acid is added, and the mixture is refluxed for 5 hours.
-
The mixture is cooled, and the toluene layer is separated.
-
The aqueous layer is cooled in an ice bath, and the pH is adjusted to 12 with 40% sodium hydroxide, leading to the precipitation of the product.
-
The solid is collected by filtration and recrystallized from petroleum ether to give N-phenethyl-4-piperidone.
Siegfried Synthesis of N-Phenethyl-4-piperidone
This protocol is based on a documented procedure.[7]
-
A suspension of finely powdered sodium carbonate and sodium iodide in acetonitrile is heated to 60°C.
-
4-Piperidone hydrochloride is added in small portions to control gas evolution.
-
Phenethyl bromide is then added dropwise, and the reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the precipitate is filtered off and rinsed with a small portion of acetonitrile.
-
The filtrate is concentrated on a rotary evaporator to afford N-phenethyl-4-piperidone as a slightly yellow solid.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Dieckmann synthesis of N-phenethyl-4-piperidone.
Caption: Workflow for the Siegfried synthesis of N-phenethyl-4-piperidone.
Logical Relationships in Synthesis Choice
Caption: Decision tree for selecting a piperidone synthesis method.
Concluding Remarks
The choice between the Dieckmann condensation and the Siegfried synthesis for preparing piperidones depends largely on the specific goals of the project. The Dieckmann condensation offers greater flexibility for creating a variety of substituted piperidones and is a valuable tool for exploratory medicinal chemistry. However, it is a multi-step process that may require significant optimization to achieve high yields.
The Siegfried synthesis, while more limited in scope to N-substituted 4-piperidones, is a highly efficient and high-yielding method for this specific class of compounds. Its simplicity and scalability make it an attractive option when the target molecule is well-defined. Researchers should consider the desired substitution pattern, availability of starting materials, and the importance of yield when selecting the most appropriate synthetic route.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Federal Register :: Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical [federalregister.gov]
- 6. regulations.gov [regulations.gov]
- 7. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 8. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a heterocyclic organic compound with a piperidin-4-one core structure. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor in the manufacture of potent synthetic opioids, including analogs of fentanyl.[1][2] Its chemical structure and properties are of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science. This guide provides a comparative overview of the quantitative analysis of this compound, summarizing key data, experimental protocols, and relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 82003-82-5 | [3] |
| Molecular Formula | C14H19NO | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| Melting Point | 111-112 °C | [3] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [3] |
Synthesis and Yield Comparison
The synthesis of this compound can be achieved through various organic chemistry reactions. The choice of synthetic route can significantly impact the yield and purity of the final product. Below is a comparison of common synthetic methods for piperidin-4-one derivatives, which can be adapted for the target molecule.
| Synthetic Method | General Description | Typical Yield Range (%) | Key Considerations |
| Mannich Condensation | A one-pot reaction involving an aromatic aldehyde, an amine (or ammonia), and a ketone with at least one α-hydrogen.[4][5] | 70-90 | Well-established method, often uses readily available starting materials.[4] |
| Dieckmann Condensation | An intramolecular cyclization of a diester with a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to the ketone.[6] | 60-80 | Useful for creating the piperidinone ring structure; yield can be sensitive to reaction conditions.[6] |
| Reductive Amination | Reaction of a precursor ketone with an amine in the presence of a reducing agent.[7] | 85-95 | High-yielding method for introducing the N-phenylethyl group if starting from 3-methyl-4-piperidone.[7] |
Note: The yields presented are typical for the synthesis of related piperidin-4-one derivatives and may vary for this compound depending on the specific reaction conditions and purification methods.
Quantitative Analytical Methods
Accurate quantification and purity assessment are critical for the use of this compound in research and development. Various analytical techniques can be employed for this purpose.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | ng/mL range | ng/mL range | High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile compounds.[8] |
| High-Performance Liquid Chromatography (HPLC) | µg/mL to ng/mL range | µg/mL to ng/mL range | Versatile for a wide range of compounds, non-destructive, and allows for fraction collection.[9][10] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | % level | % level | Provides structural information and quantification without the need for a specific reference standard for the analyte.[11] |
Note: The LOD and LOQ values are estimates based on the analysis of similar small organic molecules and can vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-550
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Example Gradient: Start with 20% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Biological Activity and Signaling Pathway
As a precursor to potent analgesics, the derivatives of this compound are expected to interact with the endogenous opioid system. The primary target for fentanyl and its analogs is the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR).[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cfsre.org [cfsre.org]
- 9. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]
- 10. ACG Publications - Development of RP-HPLC-DAD method for quantitative analysis of quercetin and piperine in botanical extracts [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 13. zenodo.org [zenodo.org]
Safety Operating Guide
Safe Disposal of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 3-Methyl-1-(2-phenylethyl)piperidin-4-one based on available information for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, regional, and national regulations before handling or disposing of this chemical. The structural similarity of this compound to regulated fentanyl precursors necessitates a highly cautious approach.
Immediate Safety and Hazard Assessment
This compound is structurally related to N-Phenethyl-4-piperidone (NPP), a List I chemical regulated by the U.S. Drug Enforcement Administration (DEA) as a precursor in the synthesis of fentanyl.[1] Furthermore, derivatives of 3-methyl-4-piperidone are also listed as emerging fentanyl precursors in other jurisdictions.[2][3] Due to this close structural relationship, this compound must be treated as potentially hazardous and regulated.
Primary Hazards (inferred from related compounds):
-
Toxicity: Harmful if swallowed, toxic in contact with skin, or if inhaled.[4]
-
Corrosivity: May cause skin burns and serious eye damage.[5]
-
Flammability: Piperidine derivatives can be flammable liquids.[4][5]
Always handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Quantitative Data Summary for Structurally Related Compounds
| Property | Value | Substance | Source |
| Hazard Class | 8 (Corrosive), 3 (Flammable Liquid) | Piperidine | [5] |
| Packing Group | I | Piperidine | [5] |
| Flash Point | 16 °C (60.8 °F) | Piperidine | [7] |
| Boiling Point | 106 °C (222.8 °F) | Piperidine | [7] |
| Aquatic Toxicity (LC50) | 100 mg/l (fish, 96h) | Piperidine | [4] |
| Biodegradability | Readily biodegradable | Piperidine | [4] |
| Bioaccumulation | Low potential (Log Kow = 0.84) | Piperidine | [5] |
Note: This data is for piperidine and should be used as a conservative estimate of the potential hazards of this compound.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [8][9]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous waste due to its potential toxicity, corrosivity, and regulatory status.
-
Consult with your institution's EHS department for specific waste classification codes.
Step 2: Container and Labeling
-
Use a suitable, leak-proof, and chemically compatible container for waste accumulation. The container must be kept closed except when adding waste.[10]
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] Do not use abbreviations.
-
The label should also include the name and contact information of the generating personnel or laboratory.[9]
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.
-
Segregate this waste from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9] Do not transport hazardous waste yourself.[8]
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Step 5: Empty Container Disposal
-
An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][10][11]
-
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the chemical.[8][10]
-
After triple-rinsing and air-drying in a fume hood, deface the original label, and dispose of the empty container as regular solid waste or as directed by your EHS department.[8][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. Canada Gazette, Part 2, Volume 158, Number 12: Regulations Amending the Precursor Control Regulations (Emerging Fentanyl Precursors) [gazette.gc.ca]
- 3. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]
- 4. carlroth.com [carlroth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. isotope.com [isotope.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. monash.edu [monash.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | ASTM D6978 compliant chemotherapy gloves are recommended for handling hazardous drugs.[5] |
| Impermeable, long-sleeved lab coat or gown that closes in the back.[5] | N/A | |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.[1][6] | A fit-tested N95 or higher respirator, or a full face-piece chemical cartridge-type respirator may be necessary depending on the exposure risk assessment.[3] |
| Foot Protection | Closed-toe shoes. | N/A |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Ensure that a calibrated chemical fume hood is used for all manipulations of the compound.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Carefully weigh and transfer the compound within the chemical fume hood.
-
Avoid creating dust or aerosols. If any material is spilled, follow the spill cleanup procedure outlined below.
-
Keep the container with the compound tightly closed when not in use.[2]
-
-
Spill Cleanup :
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
-
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] It must be treated as hazardous waste.
-
Waste Segregation and Collection :
-
All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or unwanted compound must also be disposed of as hazardous waste.
-
-
Waste Storage :
-
Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
The recommended method of disposal for similar chemical compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
